molecular formula C20H24O6 B082422 [2,4!-DIBENZO-18-CROWN-6 CAS No. 14262-61-4

[2,4!-DIBENZO-18-CROWN-6

Cat. No.: B082422
CAS No.: 14262-61-4
M. Wt: 360.4 g/mol
InChI Key: FNLYUKLFZWCJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,4!-DIBENZO-18-CROWN-6 is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,4!-DIBENZO-18-CROWN-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,4!-DIBENZO-18-CROWN-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLYUKLFZWCJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369244
Record name ST50408987
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14262-61-4
Record name ST50408987
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Crown Jewel of Cation Coordination: An In-Depth Technical Guide to the Cation-Binding Capabilities of Dibenzo-18-Crown-6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the cation-binding properties of dibenzo-18-crown-6 (DB18C6), a cornerstone of supramolecular chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the principles, methodologies, and applications of this remarkable macrocycle. We will delve into the intricate dance between DB18C6 and various cations, exploring the subtle forces that govern their interactions and the profound implications for scientific advancement.

Introduction: The Unique Architecture of Dibenzo-18-Crown-6

First synthesized by Charles J. Pedersen in 1967, dibenzo-18-crown-6 is a macrocyclic polyether with the chemical formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂.[1] Its structure is characterized by an 18-membered ring containing six oxygen atoms, with two benzene rings fused to the polyether framework.[1] This unique architecture, featuring a hydrophobic exterior and a hydrophilic cavity lined with electron-rich oxygen atoms, is the key to its remarkable ability to selectively bind cations.[2][3] The rigid nature imparted by the dibenzo groups distinguishes it from its more flexible counterpart, 18-crown-6, leading to distinct binding characteristics.[3][4]

The central cavity of DB18C6 is ideally sized to encapsulate the potassium ion (K⁺), leading to a strong and selective binding affinity for this particular cation.[2][3] This "size-fit" concept, while a foundational principle, is nuanced by various factors that we will explore in detail. The ability of DB18C6 to solubilize inorganic salts in organic solvents has made it an invaluable tool in various chemical processes.[1]

The Heart of the Matter: Principles of Cation Binding

The interaction between dibenzo-18-crown-6 and a cation is a classic example of host-guest chemistry. The primary driving force is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms within the crown ether's cavity. The six oxygen atoms coordinate with the cation, effectively replacing its hydration shell.

Several key factors govern the stability and selectivity of the resulting complex:

  • Cation Size and Cavity Complementarity: The "size-fit" relationship is a critical determinant of binding strength. Dibenzo-18-crown-6 exhibits a pronounced selectivity for the potassium ion because the ionic diameter of K⁺ (2.66 Å) is a near-perfect match for the cavity size of the crown ether (2.6-3.2 Å). Cations that are too small (e.g., Li⁺, Na⁺) or too large (e.g., Rb⁺, Cs⁺) do not fit as snugly within the cavity, leading to weaker interactions.[2][3]

  • Cation Charge Density: Cations with a higher charge density generally form more stable complexes due to stronger electrostatic interactions. However, this is often counterbalanced by the energetic penalty of desolvation.

  • Solvent Effects: The nature of the solvent plays a pivotal role in the complexation process. In polar solvents, both the cation and the crown ether are solvated. For complexation to occur, these solvent molecules must be stripped away, which requires an energy input. The overall stability of the complex is therefore a balance between the energy gained from the cation-crown interaction and the energy required for desolvation.[3][4] Consequently, binding constants are typically higher in less polar solvents where the desolvation penalty is lower.

  • Counter-ion: The nature of the anion associated with the cation can also influence the complexation equilibrium, particularly in solvents of low polarity where ion pairing is more prevalent.

The interplay of these factors is elegantly illustrated by the observation that in the gas phase, smaller cations with higher charge density exhibit stronger binding to DB18C6. However, in aqueous solution, the high desolvation energy of these smaller ions shifts the preference towards potassium, which offers an optimal balance of binding energy and desolvation penalty.[3][4]

Quantifying the Interaction: A Comparative Look at Binding Constants

The stability of a cation-crown ether complex is quantitatively expressed by its stability constant (log K). The higher the log K value, the more stable the complex. The following table provides a compilation of stability constants for dibenzo-18-crown-6 with various alkali and alkaline earth metal cations in different solvents.

CationIonic Radius (Å)SolventLog K
Li⁺0.76Methanol2.70
Na⁺1.02Methanol4.08
K⁺ 1.38 Methanol 5.00
Rb⁺1.52Methanol4.50
Cs⁺1.67Methanol3.55
NH₄⁺1.48Methanol4.14
Mg²⁺0.72Water1.20
Ca²⁺1.00Water2.40
Sr²⁺1.18Water3.60
Ba²⁺1.35Water4.20

Note: These values are compiled from various sources and are intended for comparative purposes. Absolute values may vary depending on experimental conditions.

As the data illustrates, the selectivity for potassium is a recurring theme across different solvent systems.

Experimental Methodologies for Characterizing Cation Binding

A variety of experimental techniques are employed to determine the stability constants and thermodynamic parameters of dibenzo-18-crown-6-cation complexes. The choice of method depends on the specific system under investigation and the desired level of detail.

Conductometric Titration

Principle: This technique relies on the change in molar conductivity of a salt solution upon the addition of the crown ether. The formation of the complex alters the mobility of the cation, leading to a change in the overall conductivity of the solution.

Experimental Workflow:

Conductometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Salt Prepare standard solution of metal salt (e.g., 1 mM KCl) in the desired solvent. Titration_Cell Place a known volume of the metal salt solution into a thermostatted conductivity cell. Prep_Salt->Titration_Cell Prep_Crown Prepare a more concentrated solution of DB18C6 (e.g., 20 mM) in the same solvent. Add_Crown Add small, precise aliquots of the DB18C6 solution to the cell with stirring. Prep_Crown->Add_Crown Measure_Initial Measure the initial conductance. Titration_Cell->Measure_Initial Measure_Initial->Add_Crown Measure_Change Record the conductance after each addition, allowing for equilibration. Add_Crown->Measure_Change Measure_Change->Add_Crown Repeat Plot_Data Plot molar conductivity vs. the molar ratio of [DB18C6]/[Cation]. Measure_Change->Plot_Data Fit_Model Fit the titration curve to a suitable binding model (e.g., 1:1) using non-linear regression software. Plot_Data->Fit_Model Calculate_K Extract the stability constant (K) and the molar conductivity of the complex. Fit_Model->Calculate_K

Workflow for Conductometric Titration.

Detailed Protocol for Conductometric Titration of DB18C6 with KCl in Methanol:

  • Solution Preparation:

    • Prepare a 1.0 x 10⁻³ M solution of potassium chloride (KCl) in anhydrous methanol.

    • Prepare a 2.0 x 10⁻² M solution of dibenzo-18-crown-6 (DB18C6) in anhydrous methanol.

  • Instrumentation Setup:

    • Use a high-precision conductivity meter and a dip-type conductivity cell with a known cell constant.

    • Place the conductivity cell in a thermostatted water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.0 mL) of the KCl solution into the titration vessel.

    • Immerse the conductivity cell and a magnetic stir bar into the solution.

    • Allow the system to equilibrate thermally and record the initial conductance.

    • Using a micropipette or a precision burette, add small increments (e.g., 0.1 mL) of the DB18C6 solution to the KCl solution.

    • After each addition, stir the solution to ensure homogeneity and allow the conductance reading to stabilize before recording the value.

    • Continue the additions until the molar ratio of [DB18C6]/[K⁺] is approximately 2:1.

  • Data Analysis:

    • For each data point, calculate the molar conductivity (Λ) correcting for the change in volume.

    • Plot the molar conductivity as a function of the molar ratio of [DB18C6]/[K⁺].

    • The resulting titration curve is then fitted to a 1:1 binding isotherm using specialized software to calculate the stability constant (K).[5]

UV-Vis Spectrophotometric Titration

Principle: This method is applicable when the complexation of the cation by the crown ether results in a change in the ultraviolet-visible absorption spectrum of the crown ether. The aromatic rings in dibenzo-18-crown-6 provide a chromophore that can be sensitive to the binding event.

Experimental Workflow:

UVVis_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Crown Prepare a solution of DB18C6 with a known concentration in the desired solvent. Initial_Spectrum Record the UV-Vis spectrum of the DB18C6 solution. Prep_Crown->Initial_Spectrum Prep_Salt Prepare a concentrated stock solution of the metal salt in the same solvent. Add_Salt Add small, precise aliquots of the metal salt stock solution to the DB18C6 solution in the cuvette. Prep_Salt->Add_Salt Initial_Spectrum->Add_Salt Record_Spectra Record the spectrum after each addition, ensuring thorough mixing and temperature equilibration. Add_Salt->Record_Spectra Record_Spectra->Add_Salt Repeat Monitor_Absorbance Monitor the change in absorbance at a specific wavelength where the change is most significant. Record_Spectra->Monitor_Absorbance Plot_Data Plot the change in absorbance vs. the concentration of the added cation. Monitor_Absorbance->Plot_Data Fit_Model Fit the data to a suitable binding model (e.g., 1:1) to determine the stability constant (K). Plot_Data->Fit_Model

Workflow for UV-Vis Spectrophotometric Titration.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.[6][7]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Crown Prepare a solution of DB18C6 in the injection syringe. Inject_Crown Perform a series of small, precise injections of the DB18C6 solution into the sample cell. Prep_Crown->Inject_Crown Prep_Salt Prepare a solution of the metal salt in the sample cell. (Both in the same buffer/solvent). Equilibrate Allow the instrument to thermally equilibrate. Prep_Salt->Equilibrate Equilibrate->Inject_Crown Measure_Heat Measure the heat change (endothermic or exothermic) after each injection. Inject_Crown->Measure_Heat Measure_Heat->Inject_Crown Repeat Integrate_Peaks Integrate the heat flow peaks to obtain the heat change per injection. Measure_Heat->Integrate_Peaks Plot_Isotherm Plot the heat change per mole of injectant vs. the molar ratio of [DB18C6]/[Cation]. Integrate_Peaks->Plot_Isotherm Fit_Model Fit the binding isotherm to a suitable model to determine K, ΔH, and stoichiometry (n). Plot_Isotherm->Fit_Model

Workflow for Isothermal Titration Calorimetry.

Detailed Protocol for ITC Analysis of DB18C6 and K⁺ Interaction:

  • Solution Preparation:

    • Prepare a 2 mM solution of KCl in deionized water.

    • Prepare a 20 mM solution of DB18C6 in the same batch of deionized water.

    • Degas both solutions to prevent bubble formation in the calorimeter cell and syringe.

  • Instrumentation Setup:

    • Set the experimental temperature (e.g., 25 °C) and the stirring speed (e.g., 300 rpm).

    • Load the KCl solution into the sample cell and the DB18C6 solution into the injection syringe.

  • Titration Procedure:

    • Perform an initial injection of a small volume (e.g., 1 µL) to account for any initial mixing artifacts, and discard this data point from the analysis.

    • Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of DB18C6 to K⁺.

    • Fit the resulting binding isotherm to a one-site binding model using the instrument's software to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[7]

Applications in Drug Development and Beyond

The unique cation-binding properties of dibenzo-18-crown-6 have led to its application in various fields, including several areas of interest to drug development professionals.

Ion-Selective Electrodes (ISEs) for Pharmaceutical Analysis

Dibenzo-18-crown-6 is a highly effective ionophore for the fabrication of potassium-selective electrodes. These sensors can be used for the precise and rapid determination of potassium ion concentrations in biological fluids and pharmaceutical formulations. This is particularly relevant for monitoring potassium levels in patients undergoing treatment with drugs that can affect electrolyte balance, such as diuretics or certain cardiovascular medications. The principle involves incorporating DB18C6 into a polymeric membrane (typically PVC), which then selectively binds K⁺ ions, generating a potentiometric response that is proportional to the potassium concentration.[8]

Drug Delivery Systems

The ability of DB18C6 to encapsulate cations can be harnessed in the design of novel drug delivery systems. For instance, it can be incorporated into hydrogels or nanofibers to create materials with ion-responsive properties.[9] Such systems could potentially be designed to release a therapeutic agent in response to changes in the local concentration of a specific cation, such as potassium. This could lead to the development of "smart" drug delivery platforms that provide targeted and controlled release of drugs. For example, PCL/DB18C6 composite nanofibers have been shown to selectively adsorb potassium ions, demonstrating the potential for creating materials for selective ion recovery or targeted delivery.[9]

Synthesis of Biologically Active Molecules

Derivatives of dibenzo-18-crown-6 have been synthesized and investigated for their potential biological activities. By attaching other functional groups to the dibenzo framework, it is possible to create hybrid molecules that combine the ionophoric properties of the crown ether with the therapeutic action of another moiety. For example, hydrazone derivatives of DB18C6 have been synthesized and evaluated for their antibacterial properties.

Conclusion: A Versatile Tool with Enduring Relevance

Dibenzo-18-crown-6, with its elegant structure and remarkable cation-binding capabilities, continues to be a molecule of significant interest in both fundamental and applied research. Its high selectivity for potassium ions, coupled with its well-understood binding thermodynamics, makes it an invaluable tool for researchers in chemistry, biology, and medicine. From its use in highly selective sensors for pharmaceutical analysis to its potential role in the development of next-generation drug delivery systems, the applications of dibenzo-18-crown-6 are a testament to the power of supramolecular chemistry to address contemporary scientific challenges. As our understanding of molecular recognition deepens, the "crown jewel" of cation coordination is poised to play an even greater role in the innovations of tomorrow.

References

  • Choi, C. M., Heo, J., & Kim, N. J. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Chemistry Central Journal, 6(1), 84. [Link]

  • ResearchGate. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]

  • Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. (n.d.). [Link]

  • Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. [Link]

  • International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. [Link]

  • Wikipedia. (n.d.). Dibenzo-18-crown-6. [Link]

  • MDPI. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. [Link]

  • DergiPark. (2023). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. [Link]

  • ResearchGate. (2026). Membrane based on decyl-18-crown-6 for a potassium selective sensor. [Link]

  • TA Instruments. (n.d.). Continuous isothermal Titration Calorimetry - ciTC - a new way to speed up and improve binding experiments. [Link]

  • ResearchGate. (1997). Conductance Study of the Binding of K + by Dibenzo-pyridino-18-crown-6 and 1,10-N ,N 0 -didecyl-diaza-18-crown-6 in Acetonitrile. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). [Link]

  • Microhydration Effects on the Encapsulation of Potassium Ion by dibenzo-18-crown-6. (2014). [Link]

  • PubMed. (2009). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. [Link]

Sources

Thermodynamic Stability of Dibenzo-18-Crown-6 Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibenzo-18-crown-6 (DB18C6), a seminal macrocyclic polyether, has garnered significant attention for its remarkable ability to selectively form stable complexes with various cations. This technical guide provides a comprehensive exploration of the thermodynamic principles governing the stability of these complexes. Aimed at researchers, scientists, and drug development professionals, this document delves into the intricate interplay of factors influencing complexation, details robust experimental methodologies for characterization, and discusses the practical implications of this knowledge in diverse scientific fields, including pharmaceutical sciences.

Introduction: The Unique Architecture of Dibenzo-18-Crown-6

First synthesized by Charles J. Pedersen, dibenzo-18-crown-6 is an aromatic crown ether with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂.[1] Its structure consists of an 18-membered ring containing six oxygen atoms, with two benzene rings fused to the macrocycle.[1] This unique architecture creates a pre-organized, electron-rich cavity, approximately 2.6-3.2 Å in diameter, which is ideal for encapsulating specific cations in a "host-guest" relationship.[2][3] The presence of the benzo groups imparts a degree of rigidity to the macrocycle compared to its aliphatic counterpart, 18-crown-6, and influences its electronic properties and, consequently, its complexation behavior.[2]

The complexation process is a cornerstone of supramolecular chemistry, where non-covalent interactions drive the formation of well-defined assemblies.[4] The stability of these DB18C6 complexes is not merely a matter of size-fit but is governed by a delicate balance of thermodynamic factors, including enthalpy and entropy changes, which are highly sensitive to the surrounding environment.[2][5] Understanding these thermodynamic principles is paramount for predicting and controlling the behavior of these complexes in various applications.

Foundational Principles of Thermodynamic Stability

The formation of a complex between a host molecule, DB18C6 (H), and a guest cation, M⁺, in a solvent can be represented by the following equilibrium:

H + M⁺ ⇌ [HM]⁺

The thermodynamic stability of the resulting complex, [HM]⁺, is quantified by the equilibrium constant (K), also known as the stability or formation constant. A higher K value signifies a more stable complex and a greater propensity for complex formation. The stability constant is related to the standard Gibbs free energy change (ΔG°) of the complexation reaction by the equation:

ΔG° = -RT ln(K)

where R is the universal gas constant and T is the absolute temperature. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

  • Enthalpy Change (ΔH°): This term reflects the change in bond energies and intermolecular forces during complexation. A negative ΔH° (exothermic process) indicates that the interactions between the cation and the crown ether are stronger than the interactions of the individual species with the solvent molecules they displace. This is often the primary driving force for complexation.

  • Entropy Change (ΔS°): This term represents the change in the degree of randomness or disorder of the system. The complexation process itself, where two or more particles associate to form one, is typically entropically unfavorable (negative ΔS°). However, the release of solvent molecules from the solvation shells of the cation and the crown ether upon complexation can lead to a positive entropic contribution, sometimes significant enough to drive the complexation.

A thorough understanding of the thermodynamic stability of DB18C6 complexes, therefore, requires the dissection of the Gibbs free energy into its enthalpic and entropic components.

Key Factors Influencing the Thermodynamic Stability of DB18C6 Complexes

The stability of DB18C6 complexes is a multifactorial phenomenon, with several key parameters dictating the strength and selectivity of the host-guest interaction.

The "Size-Fit" Concept and Cation Selectivity

The principle of "size-fit" is a fundamental concept in crown ether chemistry, suggesting that the most stable complexes are formed when the ionic radius of the cation closely matches the cavity size of the macrocycle.[2] For DB18C6, with its cavity diameter of 2.6-3.2 Å, the potassium ion (K⁺, ionic radius ~1.38 Å) is an almost perfect fit, leading to strong and selective binding.[3][4] This selectivity is a hallmark of DB18C6 and is exploited in many of its applications.

However, the "size-fit" concept is a simplification. While it provides a good initial prediction, other factors can significantly modulate the observed stability. For instance, in the gas phase, smaller cations like Li⁺ and Na⁺ often exhibit stronger intrinsic binding to 18-crown-6 and DB18C6 than K⁺, highlighting the crucial role of the solvent in dictating the selectivity observed in solution.[6]

The Profound Influence of the Solvent

The solvent plays a critical and multifaceted role in the thermodynamics of complexation. The overall stability of a DB18C6 complex in a given solvent is the result of a competition between the crown ether and the solvent molecules for the cation.[2]

  • Solvation Strength: In solvents with high donor numbers (a measure of Lewis basicity), the cation is strongly solvated. This strong solvation must be overcome for the crown ether to bind the cation, resulting in a less favorable enthalpy of complexation and a lower stability constant. Conversely, in solvents with low donor numbers, the cation is less strongly solvated, and complexation with DB18C6 is more favorable.[2]

  • Dielectric Constant: The dielectric constant of the solvent influences the electrostatic interactions. In solvents with a low dielectric constant, the electrostatic attraction between the cation and the polar oxygen atoms of the crown ether is enhanced, leading to greater stability.

  • Solvent Reorganization: The formation of the host-guest complex necessitates the reorganization of solvent molecules around the newly formed entity. This reorganization contributes to the overall entropy change of the system.

The interplay of these solvent effects can lead to significant variations in the stability and even the selectivity of DB18C6 for different cations.

The Role of the Counter-Anion

While the primary interaction is between the crown ether and the cation, the counter-anion can also influence the thermodynamic stability of the complex, particularly in solvents of low to moderate polarity. In such environments, ion pairing between the complexed cation and the counter-anion can occur. The nature of the anion (e.g., its size, charge density, and polarizability) affects the strength of this ion pairing, which in turn can impact the overall stability of the crown ether complex. For instance, smaller, "harder" anions with high charge density may form tighter ion pairs, which could either stabilize or destabilize the crown ether complex depending on the specific system. The release of the anion's hydration shell upon complex formation also contributes to the overall thermodynamics.[7]

Structural and Electronic Effects of the Dibenzo Moiety

The two benzo groups fused to the 18-crown-6 ring have a significant impact on its complexing ability.

  • Rigidity: The aromatic rings reduce the conformational flexibility of the macrocycle. This pre-organization of the binding sites can be entropically favorable for complexation, as less conformational change is required upon cation binding.

  • Electronic Effects: The electron-withdrawing nature of the phenyl groups reduces the electron-donating ability of the four oxygen atoms attached to them. This generally leads to lower stability constants for DB18C6 complexes compared to their 18-crown-6 counterparts under similar conditions.

Quantitative Analysis: Thermodynamic Parameters of DB18C6 Complexes

A quantitative understanding of the stability of DB18C6 complexes requires the determination of their stability constants (log K) and the associated thermodynamic parameters (ΔH° and ΔS°). The following table summarizes representative data for the 1:1 complexation of DB18C6 with various alkali and alkaline earth metal cations in different solvents.

CationIonic Radius (Å)Solventlog KΔH° (kJ/mol)TΔS° (kJ/mol)Reference
Na⁺1.02Methanol4.08--[5]
K⁺1.38Methanol5.00-45.6-17.1[5]
Rb⁺1.52Methanol4.45--[5]
Cs⁺1.67Methanol3.55--[5]
NH₄⁺1.48Acetonitrile< DB18C6--[2]
Ca²⁺1.00Methanol3.60--[5]
Sr²⁺1.18Methanol4.30--[5]
Ba²⁺1.35Methanol4.29--[5]
UO₂²⁺-THF-EtOAc>--[8]
UO₂²⁺-PC-EtOAc>--[8]
UO₂²⁺-DMF-EtOAc--[8]
UO₂²⁺-AN-EtOAc--[8]

Note: The data presented is a compilation from multiple sources, and slight variations may exist between different studies. A direct comparison of stability constants should be made with caution unless the experimental conditions are identical. The stability constant of the (DB18C6 . UO₂)2+ complex in various neat solvents at 25 °C decreases in order: THF > EtOAc > PC > AN > DMF.[8]

Experimental Methodologies for Determining Thermodynamic Stability

The accurate determination of stability constants and thermodynamic parameters is crucial for understanding and utilizing DB18C6 complexes. Several instrumental techniques are commonly employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction in a single experiment.

  • Sample Preparation:

    • Prepare a solution of DB18C6 (typically in the micromolar range, e.g., 100 µM) in the desired solvent.

    • Prepare a solution of the cation salt (typically in the millimolar range, e.g., 1-2 mM) in the exact same solvent batch to minimize dilution heats.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300-500 rpm) to ensure rapid mixing without generating excessive heat from friction.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the DB18C6 solution into the sample cell (typically ~200-1400 µL, depending on the instrument).

    • Load the cation salt solution into the injection syringe (typically ~40-250 µL).

    • Perform a series of small injections (e.g., 1-10 µL) of the cation solution into the DB18C6 solution. The heat change associated with each injection is measured.

    • Allow the system to return to baseline equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per injection (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of cation to DB18C6.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This will yield the values for K, ΔH°, and the stoichiometry (n).

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equations mentioned in Section 2.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_crown Prepare DB18C6 Solution prep_cation Prepare Cation Solution load_cell Load DB18C6 into Cell prep_crown->load_cell degas Degas Both Solutions degas->load_cell load_syringe Load Cation into Syringe degas->load_syringe load_cell->load_syringe titrate Perform Titration (Injections) load_syringe->titrate measure_heat Measure Heat Change titrate->measure_heat integrate Integrate Heat Peaks measure_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit to Binding Model plot->fit calculate Calculate K, ΔH°, n, ΔG°, ΔS° fit->calculate

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants if the complexation process results in a change in the absorbance spectrum of the crown ether or the guest. The benzo groups of DB18C6 provide a chromophore that is sensitive to its electronic environment, which can be altered upon cation binding.

  • Sample Preparation:

    • Prepare a stock solution of DB18C6 of known concentration in the chosen solvent.

    • Prepare a stock solution of the cation salt of known concentration in the same solvent.

  • Titration:

    • Place a known volume and concentration of the DB18C6 solution into a cuvette.

    • Record the initial UV-Vis spectrum.

    • Make successive additions of small, known volumes of the cation salt solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change is most significant.

    • Correct the absorbance data for dilution effects at each titration point.

    • Plot the change in absorbance against the concentration of the added cation.

    • Use a non-linear regression analysis to fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to determine the stability constant, K.

UVVis_Workflow cluster_prep Sample Preparation cluster_exp UV-Vis Titration cluster_analysis Data Analysis prep_crown Prepare DB18C6 Stock prep_cation Prepare Cation Stock initial_spec Record Initial Spectrum of DB18C6 prep_crown->initial_spec add_cation Add Aliquots of Cation Solution prep_cation->add_cation initial_spec->add_cation record_spec Record Spectrum After Each Addition add_cation->record_spec record_spec->add_cation Repeat correct_abs Correct for Dilution record_spec->correct_abs plot_data Plot ΔAbsorbance vs. [Cation] correct_abs->plot_data fit_data Non-linear Regression Fit plot_data->fit_data calc_k Determine Stability Constant (K) fit_data->calc_k

Sources

Methodological & Application

Application Notes and Protocols for Potentiometric Sensors Based on Dibenzo-18-Crown-6 for Drug Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, fabrication, and application of potentiometric sensors utilizing dibenzo-18-crown-6 (DB-18-C-6) as a selective ionophore for pharmaceutical analysis. Potentiometric methods offer a compelling alternative to traditional analytical techniques, delivering high sensitivity, cost-effectiveness, and simplicity.[1] This guide elucidates the fundamental principles of supramolecular host-guest chemistry that govern the sensor's selectivity, provides detailed, field-proven protocols for electrode construction and sample analysis, and presents key performance data for the quantification of drugs bearing protonated amine functionalities.

Principle of Operation: Supramolecular Recognition of Drug Molecules

The efficacy of these sensors is rooted in the principles of supramolecular chemistry, specifically the "host-guest" interaction between the DB-18-C-6 ionophore (the host) and the target drug molecule (the guest).

The Causality of Selectivity: Dibenzo-18-crown-6 is a macrocyclic polyether with a unique three-dimensional structure. Its central cavity, approximately 2.6-3.2 Å in diameter, is lined with six oxygen atoms. These atoms create a highly electronegative environment, ideal for forming stable, non-covalent complexes with cations of a complementary size.[2]

Many pharmaceutical compounds, particularly local anesthetics, antidepressants, and antivirals, contain primary or secondary amine groups. In an appropriately acidic medium (pH < pKa of the amine), these groups exist in their protonated, cationic form (R-NH₃⁺ or R₂-NH₂⁺). The key to the sensor's function is the selective encapsulation of this protonated amine group within the DB-18-C-6 cavity. This interaction is stabilized by a combination of ion-dipole forces and hydrogen bonding between the hydrogen atoms of the amine and the oxygen atoms of the crown ether.[3] This host-guest complex formation at the sensor membrane-solution interface is the primary signal transduction event.

The potential difference that arises at this interface is governed by the Nernst equation and is logarithmically proportional to the activity (concentration) of the target drug cation in the sample. This change in potential is measured against a stable reference electrode, allowing for precise quantification.

HostGuestInteraction cluster_process Host Dibenzo-18-Crown-6 (Host) | Electronegative Cavity Complex Host-Guest Complex Potentiometric Signal Generation Host->Complex Guest Protonated Drug Molecule (Guest) | { R-NH₃⁺ } Guest->Host

Caption: Host-guest complexation between DB-18-C-6 and a protonated drug molecule.

Fabrication of the Ion-Selective Electrode (ISE)

The performance of a DB-18-C-6 based ISE is critically dependent on the precise composition of its ion-selective membrane (ISM). Each component serves a distinct and vital function.

Core Components & Their Rationale:

  • Ionophore (DB-18-C-6): The active recognition element responsible for selective binding of the target analyte.

  • Polymer Matrix (e.g., high molecular weight PVC): Provides the physical support and framework for the membrane, entrapping the other components.

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE): A water-immiscible organic solvent that acts as a membrane solvent, ensuring high mobility of the ionophore and its complex within the membrane phase. It also ensures the membrane remains flexible and durable.

  • Lipophilic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB): An ionic salt with a bulky, lipophilic anion. Its role is to reduce the membrane's electrical resistance and minimize the co-extraction of interfering anions from the sample into the organic membrane phase, thereby enhancing selectivity.

Protocol 1: Preparation of the PVC-Based Ion-Selective Membrane

This protocol describes the casting of a ~0.1 mm thick membrane, a self-validating system where a homogenous, mechanically stable film is indicative of a successful preparation.

Materials:

  • Dibenzo-18-crown-6 (Ionophore)

  • Poly(vinyl chloride), high molecular weight (Matrix)

  • o-Nitrophenyl octyl ether (Plasticizer)

  • Potassium tetrakis(4-chlorophenyl)borate (Lipophilic Additive)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Component Weighing: Accurately weigh the membrane components into a 10 mL glass vial. A typical composition for drug sensing is:

    • DB-18-C-6: 2.0 mg

    • PVC: 33.0 mg

    • o-NPOE: 64.0 mg

    • KTpClPB: 1.0 mg (Note: The total mass should be approximately 100 mg. Ratios can be optimized for specific drug targets).

  • Dissolution: Add ~2 mL of THF to the vial. Cap tightly and swirl gently or use a vortex mixer until all components are fully dissolved. The resulting "membrane cocktail" should be clear, homogenous, and slightly viscous.

  • Membrane Casting:

    • Place a clean, dry glass ring (e.g., 25 mm diameter) onto a perfectly level and clean glass plate.

    • Carefully pour the membrane cocktail into the center of the ring.

    • Immediately cover the setup with a petri dish, leaving a small gap for slow solvent evaporation.

    • Expert Insight: Slow evaporation is critical. Rapid drying can trap air bubbles and create an uneven membrane, leading to unstable potentials and a poor Nernstian response.

  • Drying: Allow the THF to evaporate completely at room temperature for at least 24 hours. The result is a transparent, flexible, and uniform polymeric film.

Protocol 2: Assembly of the Potentiometric Sensor

Materials:

  • Prepared PVC membrane

  • Electrode body (commercially available or custom-made)

  • Cork borer (5-10 mm diameter)

  • Internal Filling Solution (e.g., 1.0 x 10⁻³ M of the target drug hydrochloride in 0.01 M KCl)

  • Ag/AgCl internal reference electrode

Procedure:

  • Membrane Dissection: Using a sharp cork borer, carefully cut a circular disk from the master membrane. Handle the disk with tweezers to avoid contamination.

  • Electrode Mounting: Securely mount the membrane disk at the tip of the electrode body. Ensure a watertight seal. Commercial electrode bodies often have a screw-on cap that simplifies this process.

  • Filling: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped at the membrane-solution interface.

  • Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution and secure it.

  • Conditioning:

    • This is a crucial, self-validating step. The electrode must be soaked for at least 2-4 hours in a solution of the target drug (e.g., 1.0 x 10⁻³ M).

    • Rationale: Conditioning allows the membrane-solution interface to equilibrate, ensuring a stable and reproducible baseline potential. A stable potential reading after this period confirms the electrode is ready for use.

FabricationWorkflow start Start: Component Preparation weigh 1. Weigh Components (DB18C6, PVC, Plasticizer, Additive) start->weigh dissolve 2. Dissolve in THF (Create Membrane Cocktail) weigh->dissolve cast 3. Cast Membrane (Pour into glass ring, slow evaporation) dissolve->cast dry 4. Dry for 24h (Formation of uniform film) cast->dry assemble 5. Assemble Electrode (Mount membrane, add filling solution) dry->assemble condition 6. Condition Electrode (Soak in target analyte solution) assemble->condition end Ready for Measurement condition->end

Caption: Workflow for the fabrication and preparation of a DB-18-C-6 based ISE.

Application in Drug Analysis: Quantification of Daclatasvir

To illustrate the practical application, this section details the use of a DB-18-C-6 sensor for the determination of Daclatasvir (DAC), an anti-hepatitis C virus drug.[3]

Protocol 3: Potentiometric Determination of Daclatasvir

Instrumentation:

  • High-impedance pH/mV meter

  • Fabricated DB-18-C-6 Ion-Selective Electrode (Working Electrode)

  • Double-junction Ag/AgCl reference electrode (Reference Electrode)

  • Magnetic stirrer and stir bars

Procedure:

  • Calibration Curve Construction:

    • Prepare a stock solution of Daclatasvir (e.g., 1.0 x 10⁻² M) in deionized water.

    • Generate a series of standard solutions covering the expected concentration range (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻³ M) by serial dilution of the stock solution.

    • For each standard, pipette 50 mL into a beaker, add a small stir bar, and immerse the conditioned DB-18-C-6 ISE and the reference electrode.

    • Stir at a constant, slow speed and record the potential (in mV) once the reading stabilizes (typically within 5-10 seconds).[3]

    • Plot the stabilized potential (E) on the y-axis against the logarithm of the Daclatasvir concentration (log[DAC]) on the x-axis.

    • Perform a linear regression on the data points within the linear range. The slope, intercept, and correlation coefficient (R²) are key validation parameters.

  • Analysis of Unknown Sample:

    • Prepare the unknown sample (e.g., dissolved pharmaceutical tablet, diluted biological fluid) in a 50 mL volume. The pH should be adjusted if necessary to ensure the amine group is protonated.

    • Immerse the electrodes into the unknown sample and record the stabilized potential under the same stirring conditions.

    • Using the equation of the line from the calibration curve (y = mx + c, where y is potential and x is log[concentration]), calculate the logarithm of the concentration of Daclatasvir in the sample.

    • Determine the concentration by taking the antilog of the calculated value.

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for DB-18-C-6 based sensors used in the analysis of various drugs.

Performance MetricDaclatasvir Sensor[3][4]Clidinium Sensor[5]General Performance TargetRationale for Importance
Linear Range (M) 5.0 x 10⁻⁹ - 1.0 x 10⁻³9.0 x 10⁻⁸ - 1.0 x 10⁻²Wide as possibleDefines the concentration span where quantification is accurate.
Nernstian Slope (mV/decade) 29.5 ± 1.0 (for dication)56.6 ± 0.3 (for monocation)~59/z (where z=charge)Confirms the sensor is operating according to theoretical principles.
Limit of Detection (M) 3.2 x 10⁻⁹9.0 x 10⁻⁸As low as possibleDetermines the minimum concentration that can be reliably detected.
Response Time (s) 5 - 6< 8< 30 secondsA fast response time is crucial for high-throughput analysis.
Operational pH Range Not specified4.0 - 11.5Analyte DependentMust cover the pH range where the drug is in its cationic form.
Sensor Lifetime 16 days> 4 weeksWeeks to MonthsIndicates the stability and reusability of the electrode.

Trustworthiness & Self-Validation

The reliability of this potentiometric system is ensured through several intrinsic checks:

  • Nernstian Response: A calibration slope that is close to the theoretical value of 59.2/z mV per decade of concentration (at 25°C, where z is the charge of the ion) is the primary indicator of a properly functioning electrode. Significant deviation suggests issues with the membrane or reference electrode.

  • Reproducibility: Repeated measurements of the same standard should yield potential values within a narrow range (e.g., ±1 mV).

  • Selectivity: The sensor's performance must be validated against common interfering ions. The selectivity coefficient, determined using methods like the Matched Potential Method (MPM), quantifies the sensor's preference for the target drug over an interfering species. A low selectivity coefficient indicates high selectivity. For instance, DB-18-C-6 sensors show excellent selectivity against common inorganic cations like Na⁺, K⁺, and Ca²⁺ when detecting larger organic drug cations.[3][5]

References

  • The use of crown ethers as sensor material in potentiometry technique. (2021).
  • Mostafa, S. M. (2020). Novel Potentiometric Sensors Based on ß-cyclodextrin and Dibenzo 18-crown-6 Ionophores/Mesoporous Silica Nanoparticles for Clidinium Determination.
  • Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for tre
  • Potentiometric Sensors Developed for the Measurement of Pharmaceutical Compounds. Medicinal and Medical Chemistry.
  • Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment.
  • Application Notes and Protocols for Dibenzo-18-crown-6 Based Ion-Selective Electrodes. Benchchem.

Sources

Use of dibenzo-18-crown-6 for cesium separation from nuclear waste.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Selectivity Separation of Cesium from Nuclear Waste Streams Using Dibenzo-18-Crown-6

Introduction: The Challenge of Cesium in Nuclear Waste

High-level liquid waste (HLW) generated from the reprocessing of spent nuclear fuel contains a complex mixture of fission products and actinides. Among the most problematic radionuclides is Cesium-137 (¹³⁷Cs), which poses a significant long-term thermal and radiological hazard due to its 30-year half-life and high-energy gamma emission.[1] The selective removal of ¹³⁷Cs from these acidic and high-salt-concentration waste streams is a critical step in waste management.[1][2] Effective separation reduces the volume of high-level waste requiring long-term geological disposal, mitigates radiotoxicity, and allows for the potential recovery and utilization of cesium isotopes.[3]

Crown ethers, a class of macrocyclic polyethers, have emerged as exceptionally effective reagents for this purpose.[2] This document provides a detailed guide on the application of Dibenzo-18-Crown-6 (DB18C6) for the selective separation of cesium ions, leveraging the principles of host-guest chemistry. We will explore its use in both solvent extraction and solid-phase adsorption methodologies, providing field-proven insights and detailed protocols for researchers.

The Principle of Cesium Selectivity: Host-Guest Chemistry

The efficacy of DB18C6 lies in its unique three-dimensional structure. The "18-crown-6" designation refers to a ring containing 18 atoms in total, six of which are oxygen atoms. These oxygen atoms are electron-rich and create a hydrophilic cavity in the center of the molecule. The size of this cavity (approximately 2.6-3.2 Å) is remarkably complementary to the ionic diameter of the cesium cation (Cs⁺, ~3.34 Å).[4]

This "size-fit" principle is the foundation of its selectivity. The Cs⁺ ion is held within the cavity by strong ion-dipole interactions with the oxygen atoms. The two benzo groups attached to the crown ether ring increase its rigidity and hydrophobicity, which is crucial for partitioning the complex into an organic phase during solvent extraction.[5][6] While DB18C6 also shows a strong affinity for potassium (K⁺), which has a similar ionic radius, its selectivity over other common ions in nuclear waste, such as sodium (Na⁺), strontium (Sr²⁺), and various actinides, is excellent.[1][5][7] The solvation energy of the formed complex plays a critical role in determining the binding selectivity in aqueous solutions.[8]

Figure 1: Host-Guest complexation of a Cesium ion by Dibenzo-18-Crown-6.

Application I: Solvent Extraction of Cesium

Solvent extraction, or liquid-liquid extraction, is a widely implemented technique for separating components from an aqueous solution into an immiscible organic solvent. In this context, DB18C6 acts as the "extractant," selectively binding Cs⁺ and transferring it from the aqueous nuclear waste stream to the organic phase.

Causality of Experimental Choices: Key Parameters

The efficiency of cesium extraction is not solely dependent on the crown ether but is a function of the entire chemical system. Understanding these parameters is crucial for designing a robust and reproducible protocol.

ParameterInfluence on Cesium ExtractionRationale & Expert Insights
Organic Diluent HighThe diluent solubilizes the DB18C6 and the resulting Cs⁺ complex. Its polarity and nature affect extraction efficiency. Room-Temperature Ionic Liquids (RTILs) have shown significant promise as diluents, often enhancing extraction compared to conventional solvents like nitrobenzene or dodecane.[2][5][9]
Aqueous Phase Acidity (pH) HighThe concentration of nitric acid (HNO₃) in the aqueous phase significantly impacts the distribution ratio of cesium. Typically, extraction efficiency may decrease with increasing acidity, although minima have been observed, with efficiency sometimes rising again at very low pH.[5] This is due to competition from H₃O⁺ ions and changes in the activity of the counter-anion.
Counter-Anion Moderate to HighFor the positively charged [Cs⁺ ⊂ DB18C6] complex to transfer to the organic phase, it must be accompanied by an anion to maintain charge neutrality. The hydrophobicity of this anion (e.g., nitrate, picrate) can influence the ease of phase transfer.
Temperature ModerateComplexation is an equilibrium process and is therefore temperature-dependent. Experiments should be conducted at a controlled temperature to ensure consistent results.
Presence of Competing Ions ModerateHigh concentrations of other alkali metals, particularly K⁺, can compete with Cs⁺ for the crown ether cavity, potentially reducing extraction efficiency.[7] Fortunately, the concentration of K⁺ in many nuclear waste streams is not prohibitively high.
Protocol: Laboratory-Scale Cesium Solvent Extraction

This protocol provides a self-validating framework for assessing the extraction of non-radioactive Cs⁺ from a simulated acidic waste solution. For work with actual radioactive material (e.g., ¹³⁷Cs), all steps must be performed in a certified radiological facility with appropriate shielding and monitoring.

Materials:

  • Dibenzo-18-crown-6 (DB18C6), high purity

  • Organic Diluent (e.g., 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][N(Tf)₂]), Nitrobenzene, or n-Dodecane)

  • Cesium Nitrate (CsNO₃)

  • Nitric Acid (HNO₃), concentrated

  • Deionized Water

  • Separatory funnels, vortex mixer, mechanical shaker

  • Analytical instrument for Cesium quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy)

Procedure:

  • Preparation of Organic Phase:

    • Accurately prepare a solution of DB18C6 in the chosen organic diluent. A typical concentration range is 0.05 M to 0.15 M.[10]

    • Rationale: The concentration of the extractant is a key driver of extraction capacity. This range balances efficiency with solubility and cost.

    • Pre-saturate the organic phase by mixing it with an equal volume of the blank aqueous phase (see step 2, without CsNO₃) for 30 minutes and allowing the phases to separate. Discard the aqueous layer.

    • Rationale: Pre-saturation ensures that volume changes due to mutual solubility during the actual extraction are minimized, leading to more accurate results.

  • Preparation of Aqueous Phase (Simulated Waste):

    • Prepare a stock solution of CsNO₃ in deionized water (e.g., 1000 ppm Cs⁺).

    • Create the final aqueous phase by spiking the Cs⁺ stock into a solution of nitric acid to achieve the desired final concentrations (e.g., 10 ppm Cs⁺ in 3 M HNO₃).

    • Rationale: 3 M HNO₃ is a common acidity level for high-level waste streams. The cesium concentration is set to a level easily quantifiable by standard analytical techniques.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each). This is a phase ratio (O/A) of 1.

    • Seal the funnel and shake vigorously for 30-60 minutes at a constant temperature (e.g., 25°C) using a mechanical shaker.

    • Rationale: Sufficient mixing time is required to ensure the extraction equilibrium is reached. A constant temperature ensures thermodynamic consistency.

    • Allow the phases to disengage completely. This may take from 30 minutes to several hours depending on the solvent system. Centrifugation can be used to accelerate phase separation if emulsions form.

  • Sampling and Analysis:

    • Carefully separate the two phases.

    • Take a precise aliquot from the aqueous phase for analysis. It may be necessary to dilute the sample to fall within the calibration range of the analytical instrument.

    • Analyze the initial and final (post-extraction) concentrations of Cs⁺ in the aqueous phase.

  • Data Evaluation (Self-Validation):

    • Calculate the Distribution Ratio (D_Cs) , a key measure of extraction efficiency:

      • D_Cs = ([Cs]initial - [Cs]final) / [Cs]final (assuming O/A ratio of 1)

    • Calculate the Percentage Extraction (%E):

      • %E = (D_Cs / (D_Cs + 1)) * 100

    • Trustworthiness Check: Perform the experiment in triplicate to determine the standard deviation. A low standard deviation indicates a reproducible procedure. Run a blank extraction (without DB18C6) to confirm that the diluent itself does not significantly extract cesium.

G cluster_prep Phase Preparation cluster_proc Extraction Process cluster_anal Analysis & Validation prep_org 1. Prepare Organic Phase (0.05M DB18C6 in [BMIM][N(Tf)₂]) mix 3. Combine Phases (O/A = 1) & Shake for 60 min @ 25°C prep_org->mix prep_aq 2. Prepare Aqueous Phase (Simulated Waste: 10 ppm Cs⁺ in 3M HNO₃) prep_aq->mix separate 4. Allow Phases to Separate (Centrifuge if needed) mix->separate sample 5. Sample Aqueous Phase separate->sample analyze 6. Analyze [Cs⁺] via ICP-MS sample->analyze calculate 7. Calculate D_Cs and %E (Perform in Triplicate) analyze->calculate

Figure 2: Workflow for Solvent Extraction of Cesium using DB18C6.

Application II: Solid-Phase Adsorption

An alternative to solvent extraction involves immobilizing the DB18C6 molecule onto a solid support, creating a functionalized adsorbent. This approach, often performed using extraction chromatography, offers significant advantages, including the reduction of organic solvent waste, simpler operational setups, and the potential for regeneration and reuse.[3] Materials such as polyimide nanofibers and other resins have been functionalized with DB18C6 for this purpose.[4]

Protocol: Cesium Separation via Extraction Chromatography

This protocol outlines the use of a pre-functionalized DB18C6 resin in a column format.

Materials:

  • DB18C6-functionalized resin (e.g., commercially available or synthesized in-house[4])

  • Chromatography column

  • Simulated waste solution (as prepared in Section 3.2)

  • Eluent solution for stripping (e.g., 0.01 M HNO₃ or deionized water)

  • Peristaltic pump

  • Fraction collector

  • Analytical instrument for Cesium quantification

Procedure:

  • Column Packing and Conditioning:

    • Prepare a slurry of the DB18C6 resin in deionized water.

    • Carefully pack the slurry into the chromatography column to the desired bed height, avoiding the introduction of air bubbles.

    • Rationale: A uniformly packed bed is essential for preventing channeling and ensuring consistent flow dynamics, which maximizes the interaction between the solution and the resin.

    • Condition the column by passing several bed volumes of the blank aqueous matrix (e.g., 3 M HNO₃ without Cs⁺) through it at the operational flow rate.

    • Rationale: Conditioning equilibrates the resin with the pH and ionic strength of the feed solution, preventing shock effects and ensuring the adsorption process starts from a stable baseline.

  • Loading (Adsorption):

    • Pump the simulated waste solution containing Cs⁺ through the conditioned column at a controlled, slow flow rate.

    • Rationale: A slow flow rate increases the residence time of the Cs⁺ ions in the column, allowing sufficient time for diffusion and complexation with the immobilized DB18C6 sites, thereby maximizing adsorption.

    • Collect the column effluent in fractions using a fraction collector.

  • Washing:

    • After loading is complete, wash the column with the blank aqueous matrix (3 M HNO₃) to displace any remaining feed solution and weakly bound, non-target ions from the void volume.

  • Stripping (Elution):

    • Pump the eluent solution (e.g., 0.01 M HNO₃) through the column.

    • Rationale: A low-acidity eluent disrupts the complexation equilibrium, causing the release of the bound Cs⁺ from the resin. This allows for the collection of a concentrated, purified cesium product.

    • Collect the eluate in fractions. The fractions containing the highest concentration of Cs⁺ constitute the purified product.

  • Analysis and Validation:

    • Analyze the Cs⁺ concentration in the fractions collected during the loading and stripping phases.

    • Validation: Plot the Cs⁺ concentration versus the effluent volume. During loading, this generates a "breakthrough curve." The point at which the effluent concentration reaches a certain percentage of the feed concentration defines the breakthrough capacity of the resin. During stripping, this generates an "elution profile," showing the concentrated cesium peak. The total amount of cesium recovered in the elution step divided by the total amount adsorbed should be calculated to determine the recovery efficiency.

G cluster_prep Column Preparation cluster_proc Separation Process cluster_anal Analysis pack 1. Pack Column with DB18C6-Functionalized Resin condition 2. Condition Column with Blank Matrix (3M HNO₃) pack->condition load 3. Load Feed Solution (Simulated Waste with Cs⁺) condition->load wash 4. Wash Column with Blank Matrix (3M HNO₃) load->wash collect 6. Collect Fractions (Loading & Stripping) load->collect Effluent strip 5. Strip Cs⁺ with Eluent (0.01M HNO₃) wash->strip strip->collect Eluate analyze 7. Analyze [Cs⁺] in Fractions collect->analyze plot 8. Plot Breakthrough & Elution Curves analyze->plot

Figure 3: Workflow for Solid-Phase Extraction of Cesium.

Safety, Waste Handling, and Radiation Stability

When working with actual nuclear waste, all operations must adhere to strict ALARA (As Low As Reasonably Achievable) principles for radiation protection.

  • Radiological Safety: Use appropriate shielding (e.g., lead bricks), remote handling tools, and continuous radiation monitoring. Personnel must wear appropriate dosimeters.

  • Chemical Safety: The organic solvents and concentrated acids used are corrosive and/or toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: The spent organic phase from solvent extraction and the used resin from solid-phase methods will be radioactively contaminated. They must be disposed of as radioactive waste according to institutional and federal regulations. One advantage of solid-phase methods is the potential for volume reduction of the final waste form, for instance, by burning the adsorbent material.[4]

  • Radiation Stability: The crown ether molecule must be stable under the high radiation fields present in nuclear waste. While data on DB18C6 is specific, related crown ethers have been shown to meet the requirements for practical process applications with regard to radiolytic stability.[11]

Conclusion

Dibenzo-18-crown-6 is a powerful and highly selective tool for the separation of cesium from complex nuclear waste streams. Its effectiveness is rooted in the fundamental principles of host-guest chemistry, where the size of its central cavity is ideally matched to the cesium ion. By carefully controlling key parameters in either a solvent extraction or solid-phase adsorption setup, researchers can achieve high separation efficiencies. The protocols provided herein offer a robust, self-validating framework for laboratory-scale investigations, forming a critical bridge between fundamental research and the development of industrial-scale processes for advanced nuclear waste management.

References

  • Vendilo, A.G., et al. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 14(12), 5001-5016. [Link][5][9]

  • Patra, K., et al. (2021). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[10]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. RSC Advances, 11, 21323. [Link][1]

  • Semantic Scholar. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules. [Link][2]

  • MDPI. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 14(12), 5001-5016. [Link][10]

  • Xiao, J., et al. (2025). Electrospun dibenzo-18-crown-6 polyimide dendritic nanofiber membranes for efficient adsorption separation of cesium. ResearchGate. [Link][4]

  • MDPI. (2023). Investigation of the Segregation of Radiocesium from Contaminated Aqueous Waste Using AMP-PAN Extraction Chromatography. Molecules, 28(18), 6599. [Link]

  • National Institutes of Health (NIH). (2024). Technology Demonstration on the Extraction Chromatography (EC) of Cesium Ion (Cs+) from Acidic High-Level Radioactive Liquid Waste. ACS Omega. [Link][3]

  • PubMed. (2009). 18-Crown-6 and dibenzo-18-crown-6 assisted extraction of cesium from water into room temperature ionic liquids and its correlation with stability constants for cesium complexes. Molecules, 14(12), 5001-16. [Link][9]

  • PubMed Central. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 20(8), 2374. [Link][8]

  • ResearchGate. (2014). (PDF) Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link][7]

  • Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. [Link][6]

  • Cambridge University Press. (1998). Radiation stability of dibenzo-21-crown-7 used for solvent extraction of cesium-137. MRS Proceedings, 506. [Link][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Regeneration and Recycling of Dibenzo-18-Crown-6 Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dibenzo-18-crown-6 (DB-18-C-6), a robust and selective phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the regeneration and recycling of this valuable catalyst. By implementing effective recycling protocols, significant cost savings and a reduction in chemical waste can be achieved, contributing to more sustainable chemical synthesis.

Introduction to Dibenzo-18-Crown-6 and its Recyclability

Dibenzo-18-crown-6 is a macrocyclic polyether renowned for its ability to complex with specific cations, most notably potassium ions (K⁺), thereby facilitating their transport from an aqueous phase to an organic phase.[1][2][3] This property makes it an excellent phase transfer catalyst in a variety of organic reactions. The catalyst's function is rooted in the formation of a stable complex with the cation, which is then soluble in the organic reaction medium.

The key to regenerating DB-18-C-6 lies in the reversible nature of this complexation. By disrupting the crown ether-cation complex, the free crown ether can be recovered and purified for subsequent use. The primary challenge in recycling is to efficiently break this complex and separate the catalyst from the reaction mixture, byproducts, and any remaining reactants.

Troubleshooting Guide: Common Issues in DB-18-C-6 Regeneration

This section addresses specific problems that may arise during the regeneration and recycling of dibenzo-18-crown-6, providing insights into their causes and practical solutions.

Issue 1: Low Recovery of the Catalyst

Symptoms:

  • Significantly lower mass of recovered DB-18-C-6 compared to the initial amount used.

  • Low yield after recrystallization or purification.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Decomplexation The bond between DB-18-C-6 and the cation (e.g., K⁺) is strong. Insufficient effort to break this complex will leave the catalyst in its salt form, which may have different solubility characteristics, leading to losses during extraction.[1]Acid Treatment: The most common method to break the complex is by introducing a proton source. Washing the organic phase containing the used catalyst with a dilute acid solution (e.g., 1 M HCl) will protonate the counter-anion and release the free crown ether.[4] Ensure thorough mixing during the acid wash.
Emulsion Formation During aqueous extraction, emulsions can form, trapping the catalyst at the interface and making separation difficult.Brine Wash: After the acid wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions. Solvent Choice: If emulsions persist, consider using a different extraction solvent.
Solubility Losses DB-18-C-6 has some, albeit low, solubility in water. Multiple aqueous washes can lead to cumulative losses.Minimize Aqueous Washes: Use the minimum number of effective washes. Back-Extraction: If significant loss is suspected, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent to recover some of the dissolved catalyst.
Adsorption onto Solids The catalyst can adsorb onto solid byproducts or drying agents in the reaction mixture.Filtration and Washing: Ensure that any solid residues from the reaction are thoroughly washed with the organic solvent to recover adsorbed DB-18-C-6 before proceeding with the regeneration protocol.
Issue 2: Purity of Recycled Catalyst is Low

Symptoms:

  • The melting point of the recovered DB-18-C-6 is broad or lower than the literature value (162.5–163.5 °C).[5]

  • NMR or IR spectra show the presence of impurities.

  • The recycled catalyst exhibits reduced activity in subsequent reactions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Starting Materials or Byproducts The purification process may not have effectively removed unreacted starting materials or byproducts from the original reaction. These can co-crystallize with the crown ether.Chromatography: Flash column chromatography can be an effective method for separating DB-18-C-6 from impurities of different polarities.[6][7] Recrystallization: Perform a second recrystallization from a suitable solvent. Benzene has been reported as a good solvent for recrystallization to obtain high-purity, needle-like crystals.[8]
Catalyst Degradation Although generally stable, DB-18-C-6 can degrade under harsh conditions. Prolonged exposure to high temperatures in the presence of air can lead to oxidation.[8] Certain reaction conditions might lead to the hydrogenolysis of the polyether ring.[8]Control Reaction Conditions: Avoid excessive temperatures during the reaction and work-up. When distilling solvents, do so under reduced pressure to keep temperatures low. Store the purified catalyst under a nitrogen atmosphere to prevent oxidation.[8]
Incomplete Removal of the Cation If the decomplexation step is not complete, the recovered material will be a mixture of the free crown ether and its salt complex, leading to reduced performance.Repeat Acid Wash: Perform an additional wash with dilute acid. Purity Check: Use analytical techniques like ¹H NMR to check for the absence of characteristic peak shifts associated with complexation.

Experimental Protocols

Protocol 1: Regeneration of Dibenzo-18-Crown-6 via Acidic Extraction

This protocol outlines a general procedure for recovering DB-18-C-6 from a post-reaction organic phase where it was used as a phase transfer catalyst with a potassium salt.

Workflow Diagram:

Workflow for DB-18-C-6 Regeneration cluster_extraction Extraction and Decomplexation cluster_purification Purification cluster_analysis Quality Control reaction_mixture Post-Reaction Organic Phase add_solvent Dilute with Organic Solvent (e.g., Dichloromethane) reaction_mixture->add_solvent acid_wash Wash with 1 M HCl (aq) add_solvent->acid_wash separate_layers Separate Organic and Aqueous Layers acid_wash->separate_layers brine_wash Wash Organic Layer with Brine separate_layers->brine_wash dry_organic Dry Organic Layer (e.g., over MgSO₄) brine_wash->dry_organic filter_drying_agent Filter off Drying Agent dry_organic->filter_drying_agent concentrate Concentrate under Reduced Pressure filter_drying_agent->concentrate recrystallize Recrystallize from a Suitable Solvent (e.g., Benzene) concentrate->recrystallize collect_crystals Collect Crystals by Filtration recrystallize->collect_crystals dry_crystals Dry Crystals under Vacuum collect_crystals->dry_crystals purity_check Check Purity (Melting Point, NMR, IR) dry_crystals->purity_check

Caption: A step-by-step workflow for the regeneration of DB-18-C-6.

Methodology:

  • Extraction:

    • Transfer the post-reaction organic phase to a separatory funnel.

    • Dilute the mixture with a suitable organic solvent like dichloromethane to reduce viscosity.

    • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The DB-18-C-6 will be in the organic phase.

    • Drain the lower aqueous layer.

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to aid in the removal of water and break any emulsions.

    • Separate the layers and transfer the organic phase to an Erlenmeyer flask.

  • Drying and Concentration:

    • Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄). Avoid drying agents containing cations that can complex with the crown ether.[9]

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of a suitable solvent, such as benzene or a mixture of dichloromethane and petroleum ether.[8]

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Quality Control:

    • Determine the melting point of the recovered DB-18-C-6. A sharp melting point around 162-164°C indicates high purity.[5]

    • Obtain an ¹H NMR or IR spectrum to confirm the structure and absence of impurities.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dibenzo-18-crown-6 deactivation?

A1: The most common form of "deactivation" is the strong complexation with the target cation, which sequesters the catalyst. True chemical degradation is less common under typical phase transfer catalysis conditions but can occur at elevated temperatures through oxidation or under specific catalytic conditions that may cleave the ether linkages.[8]

Q2: Can I regenerate DB-18-C-6 if I used a sodium salt in my reaction?

A2: Yes, the same principle of acidic workup applies. While DB-18-C-6 has a higher affinity for potassium ions, it also forms complexes with other alkali metal cations like sodium.[1][3] The acid wash will effectively break the sodium-crown ether complex as well.

Q3: How can I be sure my regenerated catalyst is pure enough for reuse?

A3: A combination of physical and spectroscopic methods is recommended. A sharp melting point within the expected range (162.5–163.5 °C) is a good indicator of purity.[5] For more rigorous confirmation, ¹H NMR spectroscopy is highly effective for identifying organic impurities and confirming the chemical structure.[8][10] The absence of significant peaks other than those corresponding to DB-18-C-6 suggests high purity. Infrared (IR) spectroscopy can also be used to confirm the functional groups present.[10]

Q4: What are the key safety precautions when regenerating DB-18-C-6?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber).[11][12] Be cautious when handling acids and organic solvents. Dibenzo-18-crown-6 itself may be toxic and can be absorbed through the skin, so direct contact should be avoided.[8]

Q5: Is there an alternative to acid washing for decomplexation?

A5: While acid washing is the most common and straightforward method, theoretically, any method that disrupts the cation's ability to complex would work. This could include competitive complexation with another ligand that has a higher affinity for the cation, though this would introduce another separation challenge. For most applications, the acid wash followed by purification is the most practical and efficient approach.

References

  • Pedersen, C. J. (1972). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. Organic Syntheses.
  • Choi, C., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Chemistry Central Journal, 6(1), 84.
  • Gokel, G. W., et al. (1988). 18-crown-6. Organic Syntheses.
  • Wikipedia. (n.d.). Dibenzo-18-crown-6.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. Molecules, 19(9), 13591-13606.
  • Sadyrbaeva, T., & Turgunov, T. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[5]arenes. Chemistry Proceedings, 14(1), 72.

  • Al-Omair, M. A. (2015). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of Saudi Chemical Society, 19(5), 515-521.
  • ResearchGate. (2012). (PDF)
  • Shu, J., et al. (2016). Polystyrene/poly(dibenzo-18-crown-6) composite nanofibers for the selective adsorption of plasma catecholamines. RSC Advances, 6(81), 77899-77907.
  • Ahmed, M. A., et al. (2021). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. Uludağ University Journal of The Faculty of Engineering, 28(1), 53-64.
  • ResearchGate. (2017). Exploring the reaction pathway involved in the dibenzo‐18‐crown‐6 synthesis from catechol and bis(2‐chloroethyl) ether in presence of base | Request PDF.
  • CDH Fine Chemical. (n.d.).
  • Makrlík, E., et al. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 14(12), 5000-5012.
  • ResearchGate. (2012). (PDF) Development of analytical method for chromatographic separation of copper(II) using poly[dibenzo-18-crown-6].
  • ResearchGate. (2005). Dibenzo-18-crown-6- catalyzed reactions | Download Scientific Diagram.
  • ResearchGate. (2025).
  • Sharma, S., et al. (2021). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Advances, 11(48), 30206-30214.
  • Kozinskaya, L., et al. (2023). Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction. BIO Web of Conferences, 68, 00030.
  • Santai Technologies. (n.d.).
  • Mohite, B. S., & Khopkar, S. M. (1987). Solvent extraction separation of vanadium with dibenzo-18-crown-6. Indian Journal of Chemistry, 26A, 622-623.
  • Schlamadinger, D. E., & Pikal, M. J. (2021). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. Journal of Pharmaceutical Sciences, 110(2), 648-656.
  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • BenchChem. (2025). Personal protective equipment for handling Dibenzo-18-crown-6.
  • ResearchGate. (2010). Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2024). (PDF) Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction.
  • Chemos GmbH&Co.KG. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • EMD Millipore Corporation. (2021).

Sources

Validation & Comparative

A Comparative Guide to Cation Binding: Dibenzo-18-crown-6 vs. Dicyclohexano-18-crown-6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced fields of ion sensing, phase-transfer catalysis, and the development of ion-selective membranes, the choice of the appropriate macrocyclic ligand is paramount. Among the vast arsenal of synthetic ionophores, dibenzo-18-crown-6 (DB18C6) and dicyclohexano-18-crown-6 (DC18C6) are two of the most prominent and frequently utilized derivatives of the parent 18-crown-6 macrocycle. While structurally similar, their subtle differences in appended chemical moieties lead to significant disparities in their cation binding affinities and selectivities. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the selection process for your specific research applications.

At a Glance: The Decisive Role of Substituents

The fundamental distinction between dibenzo-18-crown-6 and dicyclohexano-18-crown-6 lies in the electronic and conformational effects imparted by their respective substituents on the polyether backbone.

  • Dibenzo-18-crown-6 (DB18C6): Features two benzene rings fused to the 18-crown-6 framework. The electron-withdrawing nature of the aromatic rings reduces the electron density on the adjacent oxygen atoms, thereby diminishing their Lewis basicity and, consequently, their ability to coordinate with cations.[1] Furthermore, the rigid planar structure of the benzo groups imparts a significant degree of conformational rigidity to the macrocycle.[2]

  • Dicyclohexano-18-crown-6 (DC18C6): Incorporates two cyclohexane rings. In contrast to the benzo groups, the saturated cyclohexyl substituents are electron-donating, which enhances the electron density on the oxygen atoms and strengthens their interaction with cations. The flexibility of the cyclohexyl rings also allows for a more adaptable conformation of the crown ether cavity to better accommodate guest cations.

This core difference in electronic character and conformational flexibility is the primary determinant of the observed disparities in their binding affinities.

Quantitative Comparison of Cation Binding Affinity

The stability of the complex formed between a crown ether and a cation is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex and stronger binding affinity. The following tables summarize experimentally determined stability constants for the 1:1 complexes of DB18C6 and DC18C6 with various alkali metal cations in methanol, a commonly used solvent for such studies.

Table 1: Stability Constants (log K) of 1:1 Complexes with Alkali Metal Cations in Methanol at 25°C

CationIonic Radius (Å)Dibenzo-18-crown-6 (log K)Dicyclohexano-18-crown-6 (log K)
Na⁺1.024.08[1]4.32
K⁺1.385.00[1]6.01
Rb⁺1.524.455.38
Cs⁺1.673.554.61

Note: Data for DC18C6 is a compilation from multiple sources and serves as a representative comparison. The binding sequence for DC18C6 with alkali metals in acetonitrile at 298 K has been reported as K⁺ > Na⁺ > Rb⁺ > Cs⁺.[3]

The data unequivocally demonstrates that dicyclohexano-18-crown-6 exhibits a significantly higher binding affinity for all tested alkali metal cations compared to dibenzo-18-crown-6 in methanol. This is consistent with the enhanced electron-donating properties of the cyclohexyl groups. Both crown ethers display a selectivity for the potassium ion (K⁺), whose ionic radius (1.38 Å) provides an optimal fit for the cavity of the 18-crown-6 ring (2.6-3.2 Å).

Thermodynamic Insights into Complexation

A deeper understanding of the binding process can be gleaned from the thermodynamic parameters of complexation: the enthalpy change (ΔH) and the entropy change (ΔS).

  • Enthalpy (ΔH): Reflects the energy change associated with the formation of bonds between the cation and the crown ether's oxygen atoms. A more negative ΔH indicates a stronger, more energetically favorable interaction.

  • Entropy (ΔS): Represents the change in the degree of disorder of the system upon complexation. This includes changes in the conformational freedom of the crown ether and the release of solvent molecules from the cation's solvation shell.

The Underlying Causality: Structural and Electronic Effects

The observed differences in binding affinity can be attributed to a combination of electronic and structural factors. The following diagram illustrates the key influences of the benzo and cyclohexyl substituents.

G cluster_0 Dibenzo-18-crown-6 (DB18C6) cluster_1 Dicyclohexano-18-crown-6 (DC18C6) DB18C6 DB18C6 Benzo Benzo Groups DB18C6->Benzo Rigidity Increased Rigidity Benzo->Rigidity ElectronWithdrawing Electron-Withdrawing Effect Benzo->ElectronWithdrawing WeakerBinding Weaker Cation Binding Rigidity->WeakerBinding ReducedBasicity Reduced Oxygen Basicity ElectronWithdrawing->ReducedBasicity ReducedBasicity->WeakerBinding DC18C6 DC18C6 Cyclohexyl Cyclohexyl Groups DC18C6->Cyclohexyl Flexibility Increased Flexibility Cyclohexyl->Flexibility ElectronDonating Electron-Donating Effect Cyclohexyl->ElectronDonating StrongerBinding Stronger Cation Binding Flexibility->StrongerBinding IncreasedBasicity Increased Oxygen Basicity ElectronDonating->IncreasedBasicity IncreasedBasicity->StrongerBinding G prep 1. Prepare Solutions - Metal salt solution (e.g., 1 mM in methanol) - Crown ether solution (e.g., 20 mM in methanol) setup 2. Setup Titration Cell - Place a known volume of the metal salt solution  into a thermostated titration cell. prep->setup measure_initial 3. Initial Measurement - Measure the initial conductivity of the salt solution. setup->measure_initial titrate 4. Titration - Add small, precise aliquots of the crown ether solution. - Record conductivity after each addition at equilibrium. measure_initial->titrate plot 5. Data Analysis - Correct conductivity for volume change. - Plot molar conductivity vs. molar ratio ([Crown]/[Cation]). titrate->plot calculate 6. Calculate Stability Constant - Fit the titration curve using a non-linear regression  model to determine the stability constant (K). plot->calculate G prep 1. Prepare Solutions - Crown ether in the sample cell (e.g., 0.1 mM) - Cation in the syringe (e.g., 1 mM) - Both in identical, degassed buffer/solvent. setup 2. Instrument Setup - Set experimental temperature. - Equilibrate the instrument. prep->setup load 3. Load Samples - Load the crown ether solution into the sample cell. - Load the cation solution into the injection syringe. setup->load titrate 4. Titration - Perform a series of small, timed injections of the  cation solution into the crown ether solution. load->titrate measure 5. Measure Heat Change - The instrument measures the heat released or  absorbed after each injection. titrate->measure analyze 6. Data Analysis - Integrate the heat-flow peaks. - Plot the integrated heat per injection vs. molar ratio. - Fit the data to a binding model to determine K, ΔH, and stoichiometry (n). measure->analyze

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the crown ether and the metal salt in the same, precisely matched, and degassed solvent or buffer. The concentration of the crown ether in the sample cell should be approximately 10 times the expected dissociation constant (Kd), and the concentration of the cation in the syringe should be 10-20 times that of the crown ether.

  • Instrument Preparation: Set the desired experimental temperature and allow the ITC instrument to equilibrate.

  • Loading Samples: Carefully load the crown ether solution into the sample cell and the metal salt solution into the injection syringe, avoiding the introduction of air bubbles.

  • Titration Experiment: Perform a series of small, automated injections of the cation solution into the sample cell containing the crown ether solution.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the resulting heat change per mole of injectant against the molar ratio of cation to crown ether. Fit the resulting binding isotherm to a suitable binding model to determine the stability constant (K), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to monitor the changes in the chemical environment of the crown ether's protons upon complexation with a cation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the crown ether at a known concentration in a suitable deuterated solvent. Prepare a stock solution of the metal salt at a significantly higher concentration in the same solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the crown ether solution alone.

  • Titration: Add small, precise aliquots of the metal salt solution to the NMR tube containing the crown ether solution.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the metal salt.

  • Data Analysis: Monitor the change in the chemical shift of one or more of the crown ether's protons as a function of the metal salt concentration. The stability constant is determined by fitting the change in chemical shift versus the guest concentration to a 1:1 binding isotherm using non-linear regression analysis.

Conclusion and Recommendations

Recommendations for Researchers:

  • For applications requiring strong cation binding and high complex stability , such as in the development of highly selective ion-extraction systems or robust phase-transfer catalysts, dicyclohexano-18-crown-6 is the recommended choice.

  • Dibenzo-18-crown-6 , with its more rigid structure and potential for π-π stacking interactions, may be advantageous in the design of specific molecular sensors or in crystal engineering applications where a more pre-organized and rigid host molecule is desired.

The selection between these two powerful macrocycles should be guided by a thorough understanding of their inherent properties and the specific demands of the intended application. The experimental protocols provided herein offer a robust framework for the independent verification and further characterization of these and other host-guest systems.

References

  • Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271–339.
  • Tawarah, K. M., & Mizyed, S. A. (1989). A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6. Journal of Solution Chemistry, 18(4), 387-401.
  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. (2022).
  • Structural and dynamical properties of Li+-dibenzo-18-crown-6(DB18C6) complex in pure solvents and at the aqueous-organic interface. Journal of Molecular Modeling. (2014).
  • Armentrout, P. B., & Deakyne, C. A. (2003). Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results. The Journal of Physical Chemistry A, 107(49), 10776-10783.
  • Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of Chemical and Pharmaceutical Research. (2014).
  • Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixar[5]enes. Molecules. (2023).

  • A Head-to-Head Computational Showdown: Dibenzo-18-crown-6 vs. Dicyclohexano-18. BenchChem. (2025).
  • Cation Binding in Nickel Pincer-Crown Ether Systems.
  • A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6. BenchChem. (2025).
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • Quick Start: Isothermal Titr
  • Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies. (2019).
  • Determination of Stability Constants of Dibenzo-18-Crown-6 Complexes with Ce3+, Y3+, UO22+ and Sr2+ Cations in Acetonitrile-Dimethylformamide Binary Solutions. Asian Journal of Chemistry. (2013).
  • NMR Studies on Li+, Na+ and K+ Complexes of Orthoester Cryptand o-Me2-1.1.1. Molecules. (2020).
  • Isothermal titr
  • Conductometric Titr
  • A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6. BenchChem. (2025).
  • KJ 2051 Conductometric titr
  • Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Determination of Binding Constants by NMR Titr
  • Conductometric and Potentiometric Titr

Sources

A Senior Application Scientist's Guide to Analytical Method Validation Using Dibenzo-18-Crown-6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific ions and molecules is paramount. The choice of analytical methodology can significantly impact data quality, reproducibility, and the overall success of a project. This guide provides an in-depth technical exploration of analytical methods employing dibenzo-18-crown-6 (DB18C6), a macrocyclic polyether renowned for its selective complexation capabilities. We will delve into the validation of these methods, offering a comparative analysis against traditional techniques and providing the supporting experimental data and protocols necessary for immediate application in your laboratory.

The Foundation of Selectivity: Understanding Dibenzo-18-Crown-6

Dibenzo-18-crown-6 is a macrocyclic polyether with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂. It is a white, crystalline solid soluble in many organic solvents.[1] The key to its analytical utility lies in its unique three-dimensional structure. The 18-membered ring with six oxygen atoms creates a central cavity, and the two benzo groups attached to this ring impart a degree of rigidity compared to its more flexible counterpart, 18-crown-6.[1]

This structural rigidity is not a limitation but rather a key feature that enhances its selectivity. The cavity size of DB18C6 is particularly well-suited for complexing with the potassium ion (K⁺), whose ionic diameter fits snugly within the crown ether's embrace.[2] This "lock and key" mechanism is the fundamental principle behind the high selectivity of DB18C6-based analytical methods.[2] The benzo groups, being electron-withdrawing, slightly reduce the electron-donating ability of the adjacent oxygen atoms compared to 18-crown-6. This can result in slightly lower stability constants for some complexes but often enhances selectivity by fine-tuning the electronic and steric interactions with the target analyte.[1]

Comparative Validation: Dibenzo-18-Crown-6 in Action

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] In this section, we will explore the validation of DB18C6-based methods in three key analytical techniques: potentiometry, spectrophotometry, and chromatography. We will also present a comparative analysis of their performance against established analytical methods.

Potentiometric Determination of Ions and Pharmaceuticals

Ion-selective electrodes (ISEs) are a powerful tool for the direct and rapid measurement of ionic activity in a sample. DB18C6 is an excellent ionophore for the fabrication of ISEs, particularly for potassium and certain organic cations.

The performance of a DB18C6-based ISE is critically dependent on the composition of its ion-selective membrane. A typical PVC membrane contains the DB18C6 ionophore, a plasticizer to ensure membrane fluidity, and often a lipophilic salt to prevent interference from anions. The DB18C6 selectively binds the target cation at the membrane-sample interface, creating a potential difference across the membrane that is logarithmically proportional to the analyte's activity. This potential is then measured against a reference electrode.

Workflow for Fabricating a Dibenzo-18-Crown-6 Based Ion-Selective Electrode

prep Prepare Membrane Cocktail: - Dibenzo-18-crown-6 (Ionophore) - PVC (Polymer Matrix) - Plasticizer (e.g., o-NPOE) - Lipophilic Salt (e.g., KTpClPB) - THF (Solvent) dissolve Dissolve components in THF prep->dissolve cast Cast the membrane on a glass plate dissolve->cast evaporate Slowly evaporate THF cast->evaporate assemble Assemble the electrode: - Cut membrane disk - Mount in electrode body - Add internal filling solution - Insert internal reference electrode evaporate->assemble condition Condition the electrode in a standard solution assemble->condition

Caption: Workflow for the fabrication of a DB18C6-based ion-selective electrode.

While DB18C6 is most famous for its potassium selectivity, its derivatives can be tailored for other ions. A study on novel dibenzo-18-crown-6 aldimines demonstrated their application in the potentiometric determination of lead (Pb²⁺). The performance of these ISEs was compared with the well-established FAAS method.[4]

Parameter DB18C6-based ISE (DBNAP derivative) Flame Atomic Absorption Spectroscopy (FAAS)
Linear Range 15 - 60 ppm0.5 - 20 ppm
Limit of Detection (LOD) ~10 ppm0.05 ppm
Selectivity Minimal interference from Hg²⁺ and Al³⁺ at a 1:1 ratioSubject to spectral and chemical interferences
Instrumentation Potentiometer, ISE, reference electrodeAAS instrument, hollow cathode lamp, nebulizer
Cost & Portability Low cost, portableHigh cost, lab-based

Data synthesized from[4].

Expert Insights: The DB18C6-based ISE offers a wider linear range for higher concentrations of lead, though with a higher limit of detection compared to FAAS.[4] The key advantage of the ISE lies in its portability, lower cost, and good selectivity, making it suitable for on-site screening and monitoring applications where the ultra-low detection limits of FAAS are not a critical requirement.

DB18C6 can also form complexes with organic cations, such as the anti-HCV drug daclatasvir. A validated potentiometric method using a DB18C6-based carbon paste electrode has been reported for its determination.[5]

Validation Parameter Performance Characteristic
Linear Range 5 x 10⁻⁹ to 1 x 10⁻³ mol/L
Slope 29.5 ± 1.00 mV/decade
Limit of Detection (LOD) 3.2 x 10⁻⁹ mol/L
Response Time 5 - 6 seconds
Lifetime 16 days

Data from[5].

Trustworthiness through Self-Validation: The Nernstian slope of the electrode (close to the theoretical value of 29.6 mV/decade for a doubly charged ion at 25°C, or in this case, likely a singly charged species interacting with the crown ether) provides an internal validation of the electrode's response to the analyte.

Spectrophotometric Determination of Metal Ions

Spectrophotometry offers a widely accessible and cost-effective means of quantitative analysis. The complexation of a metal ion with DB18C6 can be coupled with a chromogenic agent to produce a colored species that can be measured.

This technique often involves a liquid-liquid extraction step. The neutral DB18C6 molecule resides in an organic solvent. In the aqueous phase, the target metal cation forms an ion pair with a colored counter-ion (e.g., picrate or bromothymol blue). When the two phases are mixed, the DB18C6 selectively complexes with the cation, drawing the entire ion-pair complex into the organic phase. The intensity of the color in the organic phase is then directly proportional to the concentration of the metal ion.

Workflow for Spectrophotometric Determination of Potassium

sample_prep Prepare aqueous sample containing K⁺ add_reagents Add chromogenic counter-ion (e.g., Bromothymol Blue) and adjust pH sample_prep->add_reagents extraction Extract with an organic solvent containing Dibenzo-18-crown-6 add_reagents->extraction phase_sep Separate the organic phase extraction->phase_sep measure Measure the absorbance of the organic phase at the λmax of the complex phase_sep->measure quantify Quantify K⁺ concentration using a calibration curve measure->quantify

Caption: Workflow for the spectrophotometric determination of potassium using DB18C6.

This protocol is based on the principles described for the extractive-spectrophotometric determination of potassium.[6]

  • Reagent Preparation:

    • Dibenzo-18-crown-6 solution (0.01 M): Dissolve the appropriate amount of DB18C6 in a suitable organic solvent (e.g., chloroform).

    • Bromothymol Blue solution (0.001 M): Prepare an aqueous solution of bromothymol blue.

    • Buffer solution (pH 9): Prepare a suitable buffer (e.g., borate buffer) to maintain the optimal pH for ion-pair formation.

    • Potassium standard solutions: Prepare a series of standard potassium solutions (e.g., 0.1 to 3.0 µg/mL) from a stock solution.

  • Extraction Procedure:

    • In a series of separatory funnels, place 1 mL of each potassium standard solution (and a blank).

    • To each funnel, add 5 mL of the buffer solution and 2 mL of the bromothymol blue solution.

    • Add 10 mL of the DB18C6 solution in the organic solvent.

    • Shake vigorously for 5-10 minutes to ensure complete extraction.

    • Allow the phases to separate completely.

  • Measurement:

    • Carefully collect the organic phase, ensuring no contamination from the aqueous phase.

    • Measure the absorbance of the organic phase at the wavelength of maximum absorbance (λmax) for the complex (around 410 nm for bromothymol blue).[6]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of potassium in unknown samples by measuring their absorbance and interpolating from the calibration curve.

Parameter DB18C6-Spectrophotometry (Bromothymol Blue) Flame Photometry Ion Chromatography
Linear Range 0.1 - 3.0 µg/mL[6]Typically 1 - 10 µg/mLWide, dependent on column and detector
Molar Absorptivity 18,000 L mol⁻¹ cm⁻¹[6]Not applicableNot applicable
Selectivity Good, enhanced by DB18C6Prone to interference from other alkali metals (e.g., Na⁺)Excellent separation of ions
Instrumentation UV-Vis SpectrophotometerFlame PhotometerIon Chromatograph
Throughput Moderate, involves extraction stepsHighModerate to high

Expert Insights: The DB18C6-based spectrophotometric method provides good sensitivity, as indicated by its high molar absorptivity.[6] Its primary advantage over flame photometry is the enhanced selectivity for potassium, especially in the presence of high concentrations of sodium. While ion chromatography offers superior separation, the spectrophotometric method is more accessible and requires less specialized instrumentation. The main drawback is the need for a solvent extraction step, which can be time-consuming and introduce potential for error.

Chromatographic Separation of Metal Ions

Polymerized versions of DB18C6 can be used as a stationary phase in column chromatography for the selective separation and preconcentration of metal ions.

In this technique, a column is packed with poly[dibenzo-18-crown-6]. An aqueous solution containing a mixture of metal ions and a suitable counter-ion (e.g., glycine) is passed through the column. Metal ions that form a stable complex with the DB18C6 units of the polymer are retained on the stationary phase, while non-complexing ions pass through. The retained ions can then be selectively eluted by changing the mobile phase conditions (e.g., by using a strong acid to protonate the crown ether and release the metal ion).

Workflow for Chromatographic Separation of Metal Ions

column_prep Pack column with Poly[dibenzo-18-crown-6] equilibration Equilibrate column with counter-ion solution column_prep->equilibration sample_load Load sample containing metal ion mixture and counter-ion equilibration->sample_load wash Wash with equilibration solution to remove unbound ions sample_load->wash elution Elute target metal ion with an appropriate eluent wash->elution detection Detect and quantify the eluted metal ion (e.g., by AAS) elution->detection

Caption: Workflow for chromatographic separation of metal ions using a poly[dibenzo-18-crown-6] stationary phase.

A validated method for the chromatographic separation of copper(II) using poly[dibenzo-18-crown-6] has been developed. The reliability of the method was confirmed by comparing the results with those obtained using AAS.[7]

Parameter Performance Characteristic
Analyte Copper(II)
Stationary Phase Poly[dibenzo-18-crown-6]
Counter-ion Glycine (1x10⁻³ M)
Sorption Capacity 0.236 ± 0.01 mmol/g of crown polymer
Eluent 1.0–8.0 M HCl
Reproducibility Approximately ±2%

Data from[7].

Expert Insights: This chromatographic method demonstrates the utility of DB18C6 in a solid-phase extraction format. The high capacity and good reproducibility make it a reliable method for the selective separation and preconcentration of target metal ions from complex matrices. This is particularly useful for trace analysis, where the analyte needs to be concentrated before quantification by another technique like AAS. The selectivity of the separation is governed by the inherent complexing ability of the DB18C6 units.

Conclusion: A Versatile and Validated Tool for Selective Analysis

Dibenzo-18-crown-6 is more than just a complexing agent; it is a versatile molecular tool that can be integrated into a variety of analytical platforms to achieve high levels of selectivity. As demonstrated, methods based on DB18C6 can be rigorously validated according to established guidelines and offer competitive, and in some cases superior, performance compared to traditional analytical techniques.

For the modern analytical scientist, understanding the principles of DB18C6 complexation and the nuances of its application in potentiometry, spectrophotometry, and chromatography opens up a powerful avenue for developing robust, selective, and reliable analytical methods. The key to successful implementation lies in a thorough understanding of the underlying chemistry and a rigorous approach to method validation, ensuring that the data generated is not only accurate but also defensible.

References

  • Choi, C., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Chemistry Central Journal, 6(1), 84. [Link]

  • Gokel, G. W., Leevy, W. M., & Weber, M. E. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(5), 2723–2750.
  • Abdel-Haleem, F. M., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Molecules, 28(13), 5074. [Link]

  • Wikipedia contributors. (2023). Dibenzo-18-crown-6. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6.
  • BenchChem. (2025). Application Notes and Protocols for Dibenzo-18-crown-6 Based Ion-Selective Electrodes.
  • A. Y. Nazarenko, I. V. Pyatnitskii, T. A. Stolyarchuk. (1981). Extraction-photometric determination of potassium as a mixed ligand complex with dibenzo-18-crown-6 and tropeolin 00. Zh. Anal. Khim, 36, 1719-1721.
  • A comparative study of different extraction systems for the spectrophotometric determination of potassium with 18-crown-6. Analytica Chimica Acta, 169, 279-289.
  • Hassan, S. S. M., et al. (2022). Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for treatment of SARS-CoV-2. Microchemical Journal, 179, 107519. [Link]

  • Hopirtean, E., et al. (1998). Membrane Based on Decyl-18-crown-6 for a Potassium Selective Sensor. Revista de Chimie, 49(1), 41-44.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Izatt, R. M., et al. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271–339.
  • Kadam, R. B., et al. (2015). Analytical application of poly[dibenzo-18-crown-6] for chromatographic separation and Determination of Zinc(II) in glycine medium. SIRJANA JOURNAL.
  • Lamb, J. D., et al. (1980). A systematic study of the effect of macrocycle ring size and donor atom type on the log K, ΔH, and TΔS of reactions at 25 °C in methanol of mono- and divalent cations with crown ethers. Journal of the American Chemical Society, 102(2), 475-479.
  • Mohite, B. S., et al. (2012). Column chromatographic separation of lead(II) using poly [dibenzo-18-crown-6] in L-ascorbic acid. Journal of Environmental Science and Engineering, 54(3), 379-84.
  • Kadam, R. B., et al. (2012). Development of analytical method for chromatographic separation of copper(II) using poly[dibenzo-18-crown-6]. International Journal of Analytical and Bioanalytical Chemistry, 2(2), 139-146.
  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.
  • Tateda, A., & Shimonishi, T. (1986). Ion-pair extraction and spectrophotometric determination of potassium using dibenzo-18-crown-6 and bromothymol blue. Analyst, 111(4), 481-483.
  • Shamsipur, M., et al. (2008). Highly Selective Ion-Sensitive Electrodes Based on Dibenzo-Crown Ethers Containing Functional Groups for the Determination of Potassium in Biological Fluids.
  • Lad, S. N., & Mohite, B. S. (2014). Analytical application of poly[dibenzo-18-crown-6] for column chromatographic separation of Nd(III) from Ce(III), U(VI) and other elements. Journal of Radioanalytical and Nuclear Chemistry, 302(3), 1481–1487.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • United States Pharmacopeia.
  • Fabrication of potassium ion-selective membrane electrode as immobilized liquid based on dibenzo-18- crown-6 (db18c6) as ionophore. (2015).
  • A comparative study of different extraction systems for the spectrophotometric determination of potassium with 18-crown-6. (1985). DOI.
  • Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).

Sources

A Senior Application Scientist's Guide to Dibenzo-18-Crown-6 Complexes: A Comparative Analysis of Experimental and Theoretical Binding Energies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, a deep understanding of molecular recognition is paramount. The intricate dance of host-guest chemistry, governed by a delicate balance of non-covalent interactions, underpins processes from targeted drug delivery to selective ion separation. Among the pantheon of host molecules, crown ethers, and specifically dibenzo-18-crown-6 (DB18C6), have long served as a cornerstone for studying these fundamental principles. Their ability to selectively bind cations is not merely an academic curiosity but a property with profound real-world applications.

This guide provides an in-depth, objective comparison of the experimental and theoretical binding energies for DB18C6 complexes with various cations. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the nuances of computational models, and the critical interpretation of the results. Our aim is to equip you with the field-proven insights necessary to critically evaluate binding data and make informed decisions in your own research endeavors.

The Heart of the Matter: Quantifying Molecular Embrace

The stability of a complex formed between a host (DB18C6) and a guest (cation) is quantified by its binding energy. A more negative binding energy signifies a more stable complex. Experimentally, this is often expressed as a binding constant (K) or its logarithm (log K), from which the Gibbs free energy of binding (ΔG) can be derived. Theoretically, computational methods directly calculate the interaction energy between the host and guest. A direct comparison between these experimental and theoretical values is not always straightforward, as we will explore, but a correlative analysis provides invaluable insights into the nature of the binding event.

Experimental Determination of Binding Energies: A Multi-faceted Approach

The experimental quantification of binding affinities for DB18C6 complexes relies on a suite of powerful analytical techniques. The choice of method is often dictated by the specific system, the desired thermodynamic parameters, and the available instrumentation. Here, we will focus on three commonly employed techniques: Isothermal Titration Calorimetry (ITC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Experimental Binding Free Energies (ΔG) of Dibenzo-18-Crown-6 Complexes with Alkali Metal Cations
CationIonic Radius (Å)SolventMethodlog KΔG (kcal/mol)Reference
Li⁺0.76MethanolVarious2.70-3.68
Na⁺1.02MethanolVarious4.08-5.56
K⁺1.38MethanolVarious5.00-6.82
Rb⁺1.52MethanolVarious4.30-5.86
Cs⁺1.67MethanolVarious3.55-4.84
Na⁺1.02WaterVarious1.60-2.18[1]
K⁺1.38WaterVarious2.03-2.77[1]
Na⁺1.02AcetonitrileConductometry4.36-5.95[2]
K⁺1.38AcetonitrileConductometry5.90-8.05[2]
Rb⁺1.52AcetonitrileConductometry5.40-7.36[2]
Cs⁺1.67AcetonitrileConductometry4.60-6.27[2]

Note: ΔG was calculated from log K using the formula ΔG = -RTlnK, where R = 1.987 cal/mol·K and T = 298.15 K. Values from various literature sources are compiled here to provide a comparative overview.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC stands as a gold standard for characterizing binding interactions as it directly measures the heat change (enthalpy, ΔH) upon complex formation, allowing for the simultaneous determination of the binding constant (K), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_host Prepare DB18C6 Solution (in Syringe) degas Degas Both Solutions prep_host->degas prep_guest Prepare Cation Solution (in Cell) prep_guest->degas load Load Syringe and Cell degas->load equilibrate Thermal Equilibration load->equilibrate titrate Automated Titration: Inject DB18C6 into Cation Solution equilibrate->titrate integrate Integrate Heat Pulses titrate->integrate fit Fit Data to Binding Model integrate->fit results Obtain K, ΔH, and n fit->results

Figure 1: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Detailed Protocol for ITC:

  • Solution Preparation: Prepare a solution of the cation (e.g., 0.1 mM KCl) in a chosen solvent (e.g., deionized water or methanol). Prepare a solution of DB18C6 at a concentration approximately 10-20 times that of the cation (e.g., 1-2 mM) in the exact same solvent batch to minimize dilution heats. Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Instrument Setup: Load the cation solution into the sample cell and the DB18C6 solution into the injection syringe. Allow the system to thermally equilibrate.

  • Titration: Perform a series of small, precise injections of the DB18C6 solution into the cation solution. The instrument measures the heat absorbed or released after each injection.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the binding constant (K), enthalpy change (ΔH), and stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Theoretical Calculation of Binding Energies: An In Silico Approach

Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the geometry, electronic structure, and energetics of molecular complexes. Density Functional Theory (DFT) has emerged as a workhorse for calculating the binding energies of host-guest systems due to its favorable balance of accuracy and computational cost.

Table 2: Theoretical Gas-Phase and Solution-Phase Binding Energies of Dibenzo-18-Crown-6 Complexes with Alkali Metal Cations
CationMethodBasis SetSolvation ModelCalculated Binding Energy (kcal/mol)Reference
Li⁺B3LYP6-311++G(d,p)Gas Phase-49.5[1]
Na⁺B3LYP6-311++G(d,p)Gas Phase-38.6[1]
K⁺B3LYP6-311++G(d,p)Gas Phase-29.8[1]
Rb⁺B3LYP6-311++G(d,p)Gas Phase-25.7[1]
Cs⁺B3LYP6-311++G(d,p)Gas Phase-22.3[1]
Li⁺B3LYP6-311++G(d,p)CPCM (Water)-4.8[1]
Na⁺B3LYP6-311++G(d,p)CPCM (Water)-5.9[1]
K⁺B3LYP6-311++G(d,p)CPCM (Water)-6.5[1]
Rb⁺B3LYP6-311++G(d,p)CPCM (Water)-6.0[1]
Cs⁺B3LYP6-311++G(d,p)CPCM (Water)-5.4[1]
Na⁺B3LYP6-31+GGas Phase-39.1[3]
K⁺B3LYP6-31+GGas Phase-30.0[3]
Rb⁺B3LYP6-31+GGas Phase-25.9[3]
Cs⁺B3LYP6-31+GGas Phase-22.5[3]

Note: The calculated binding energy is typically the electronic energy difference between the complex and the sum of the energies of the isolated host and guest (ΔEelec). For solution-phase calculations, a continuum solvation model like CPCM is often employed.

Computational Workflow: DFT Calculation of Binding Energy

The theoretical determination of binding energy involves a systematic computational protocol to ensure accuracy and reproducibility.

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_calc Energy Calculation build_host Build DB18C6 Structure build_complex Create Initial Complex Geometry build_host->build_complex build_guest Define Cation build_guest->build_complex opt_host Optimize DB18C6 build_complex->opt_host opt_guest Optimize Cation (if applicable) opt_complex Optimize Complex freq_host Frequency Calculation (Host) opt_complex->freq_host calc_be Calculate Binding Energy: ΔE = E(complex) - (E(host) + E(guest)) freq_host->calc_be freq_guest Frequency Calculation (Guest) freq_guest->calc_be freq_complex Frequency Calculation (Complex) freq_complex->calc_be

Figure 2: A typical workflow for calculating binding energy using Density Functional Theory.

Detailed Protocol for DFT Calculation:

  • Structure Preparation: Build the 3D structures of the DB18C6 host, the cation guest, and the host-guest complex. For the complex, the cation is initially placed in the center of the crown ether cavity.

  • Geometry Optimization: Perform geometry optimization for the host, guest, and the complex using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation for each species. For solution-phase calculations, a continuum solvation model (e.g., CPCM or SMD) is included during the optimization.

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Binding Energy Calculation: The binding energy (ΔE) is calculated as the difference between the total energy of the optimized complex and the sum of the total energies of the optimized host and guest: ΔE = Ecomplex - (Ehost + Eguest) To obtain the binding enthalpy (ΔH) or Gibbs free energy (ΔG), the thermal corrections from the frequency calculations are included.

Bridging the Gap: A Comparative Analysis of Experimental and Theoretical Data

A critical examination of the data presented in Tables 1 and 2 reveals both encouraging correlations and important discrepancies between experimental and theoretical binding energies.

Gas Phase vs. Solution: The most striking difference lies between the gas-phase and solution-phase binding energies. In the gas phase, the binding is significantly stronger, as there are no solvent molecules to compete for interaction with the cation or to solvate the host and complex.[3] Theoretical calculations in the gas phase generally show a preference for smaller cations like Li⁺ and Na⁺, which have a higher charge density.[1] This is in stark contrast to the experimental findings in solution, where K⁺ is typically the most strongly bound alkali metal cation by DB18C6.[1] This highlights the crucial role of the solvent in dictating the binding selectivity.

The Influence of the Solvent: The experimental data clearly demonstrates the profound impact of the solvent on the binding affinity. For instance, the binding of K⁺ to DB18C6 is significantly stronger in acetonitrile than in methanol, and weakest in water.[1][2] This is because water is a highly polar, protic solvent that strongly solvates cations, making it more energetically costly to desolvate the cation for it to enter the crown ether cavity. Acetonitrile, being a less coordinating solvent, presents a lower desolvation penalty. Theoretical calculations employing continuum solvation models can capture this trend, as seen in the calculated binding energies in water being significantly lower than the gas-phase values.[1]

The "Best-Fit" Concept Revisited: The long-held "best-fit" principle, which posits that the cation that best matches the size of the crown ether cavity will form the most stable complex, is a useful starting point but is an oversimplification. While K⁺ (ionic radius ~1.38 Å) is a good fit for the DB18C6 cavity (diameter ~2.6-3.2 Å), the interplay of cation desolvation energy, the conformational flexibility of the crown ether, and the electronic properties of the host all contribute to the overall binding affinity. The dibenzo groups in DB18C6, for example, reduce the flexibility of the macrocycle and withdraw electron density from the oxygen atoms compared to the parent 18-crown-6, generally leading to weaker binding.

Discrepancies and Their Origins: It is important to acknowledge the potential sources of discrepancies between experimental and theoretical data. Experimental measurements can be influenced by factors such as the choice of counter-ion, ionic strength, and temperature. Theoretical calculations, on the other hand, are subject to the approximations inherent in the chosen DFT functional, basis set, and solvation model. Implicit solvation models, while computationally efficient, may not fully capture the specific short-range interactions between the solute and solvent molecules in the first solvation shell.

Conclusion: A Symbiotic Relationship

The determination of binding energies for dibenzo-18-crown-6 complexes is a prime example of the synergistic relationship between experimental and theoretical approaches. Experiments provide the ground truth, the benchmark against which theoretical models are validated. In turn, computational chemistry offers a powerful lens to dissect the intricate energetic contributions to the binding event, providing insights that are often difficult or impossible to obtain through experiment alone.

For the researcher, scientist, and drug development professional, a comprehensive understanding of both worlds is essential. By critically evaluating the methodologies and appreciating the inherent strengths and limitations of each approach, we can move towards a more complete and predictive understanding of molecular recognition, paving the way for the rational design of novel host-guest systems with tailored properties and functions.

References

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.
  • Armentrout, P. B. (2001). Cation-Ether Complexes in the Gas Phase: A New Look at an Old Story. International Journal of Mass Spectrometry, 193(1-3), 227-247.
  • Kim, J., Lee, S., Kim, J., & Kim, D. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 18(9), 4149-4157.
  • Cramer, C. J., & Truhlar, D. G. (1999). Implicit Solvation Models: Equilibria, Structure, Spectra, and Dynamics. Chemical Reviews, 99(8), 2161–2200.
  • Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical reviews, 85(4), 271-339.
  • Gokel, G. W., De Jesus, M. A., & Gatto, V. J. (2003). Lariat Ethers. In Comprehensive Coordination Chemistry II (Vol. 1, pp. 1-44). Elsevier.
  • BenchChem. (n.d.). A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6. Retrieved from a hypothetical BenchChem technical note.
  • Thermodynamic data for the binding of Ag+, Pb2+ and Cd2+ in acetonitrile–water solvents. (1995). J. Chem. Soc., Faraday Trans., 91(19), 3477-3481.

Sources

Introduction: The Role of Dibenzo-18-Crown-6 and the Imperative of Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Validation of Dibenzo-18-Crown-6 Extraction Protocols

This guide provides a comprehensive comparison of common extraction protocols utilizing dibenzo-18-crown-6 (DB18C6), with a focus on the principles and execution of inter-laboratory validation. Designed for researchers, analytical scientists, and drug development professionals, this document explains the causality behind experimental choices, outlines self-validating protocol frameworks, and offers detailed methodologies to ensure robust and reproducible results across different laboratory environments.

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether renowned for its ability to selectively form stable complexes with specific cations.[1][2] This selectivity is primarily driven by the "size-fit" relationship, where the ~2.6-3.2 Å cavity of the 18-crown-6 ring is optimally sized to encapsulate cations like potassium (K⁺) and strontium (Sr²⁺).[1] This property makes DB18C6 an invaluable tool in numerous applications, including the selective extraction of target ions from complex matrices, such as environmental samples, biological fluids, and nuclear waste streams.[3][4]

However, the development of an extraction method is only the first step. To ensure that a protocol yields consistently accurate and reliable results, regardless of the laboratory, analyst, or equipment, a rigorous process of inter-laboratory validation is essential.[5][6] This process challenges the method's reproducibility and robustness, providing the highest level of confidence in its analytical performance. This guide will compare two primary extraction techniques employing DB18C6—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—within the framework of established validation standards.

The Causality of Cation Selectivity

The remarkable selectivity of DB18C6 arises from the coordination of the cation by the oxygen atoms lining the ether's cavity. While the size of the cation relative to the cavity is a primary factor, the overall binding affinity and extraction efficiency are also profoundly influenced by solvation effects.[7][8] The solvent system can alter the energy required to desolvate the cation before it enters the crown ether's cavity, thereby modulating the selectivity. For instance, studies have shown that while K⁺ is favored in aqueous solutions, smaller cations like Na⁺ may show stronger binding in the gas phase, highlighting the critical role of the solvent environment in the extraction mechanism.[7]

A Tale of Two Techniques: LLE vs. SPE

The choice of extraction methodology is a critical decision that impacts throughput, solvent consumption, efficiency, and amenability to automation. Below, we compare the two most common approaches for DB18C6-mediated extractions.

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is a traditional, yet powerful, technique based on the differential partitioning of an analyte between two immiscible liquid phases.[9][10] In this context, the DB18C6-cation complex is designed to be more soluble in an organic solvent, allowing its extraction from an aqueous sample.

  • Expertise & Experience: The choice of the organic solvent is paramount. It must be immiscible with the sample matrix (typically aqueous), effectively solvate the DB18C6-cation complex, and be compatible with the downstream analytical technique. Solvents like nitrobenzene or chloroform have been used, often in conjunction with a counter-anion like picrate to form a charge-neutral, extractable ion pair.[11] The primary drawback of LLE is that it can be labor-intensive, difficult to automate, and may generate significant solvent waste.[9]

Protocol B: Solid-Phase Extraction (SPE)

SPE offers a more modern, streamlined alternative to LLE. In this method, the DB18C6 is chemically bonded or adsorbed onto a solid support material, which is then packed into a cartridge or column. The sample is passed through the sorbent, where the target cation is selectively retained by the immobilized crown ether.

  • Expertise & Experience: The key advantage of SPE is its efficiency and reduced solvent consumption.[9][12] The wash steps are critical for removing matrix interferences, leading to cleaner extracts and minimizing ion suppression or enhancement in subsequent mass spectrometry analysis.[13][14] Commercially available resins, often based on polystyrene-divinylbenzene, provide a robust and reproducible platform for these extractions.[15] SPE protocols are highly amenable to automation, significantly increasing sample throughput.[9]

G cluster_0 Liquid-Liquid Extraction (LLE) Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow LLE_Start 1. Add Sample & Immiscible Organic Solvent (with DB18C6) LLE_Mix 2. Mix Vigorously (Vortex/Shake) LLE_Start->LLE_Mix LLE_Separate 3. Allow Phases to Separate (Centrifugation) LLE_Mix->LLE_Separate LLE_Collect 4. Collect Organic Phase LLE_Separate->LLE_Collect LLE_Analyze 5. Analyze Extract LLE_Collect->LLE_Analyze SPE_Condition 1. Condition Sorbent SPE_Load 2. Load Sample SPE_Condition->SPE_Load SPE_Wash 3. Wash Away Interferences SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte SPE_Wash->SPE_Elute SPE_Analyze 5. Analyze Eluate SPE_Elute->SPE_Analyze

Comparison of LLE and SPE experimental workflows.

Framework for Inter-Laboratory Validation

An inter-laboratory validation study, also known as a reproducibility study, is the ultimate test of an analytical method.[5][6] It assesses the variability of results when the same samples are analyzed by different analysts in different laboratories. The process follows a structured approach, grounded in guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6]

G Inter-Laboratory Validation Process Flow P_Define Define Protocol & Acceptance Criteria SLV Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) P_Define->SLV P_Refine Refine Protocol Based on SLV Data SLV->P_Refine Distribute Distribute Protocol & Standardized Samples to Participating Labs P_Refine->Distribute InterLab Labs Perform Analysis (Reproducibility Conditions) Distribute->InterLab Collect Collect & Statistically Analyze Data (ANOVA, Cochran's Test) InterLab->Collect Report Issue Validation Report with Performance Characteristics Collect->Report

General workflow for an inter-laboratory validation study.
Key Validation Parameters

The trustworthiness of an extraction protocol is established by evaluating a set of core performance characteristics.[16]

Parameter Definition (as per ICH Q2(R1)) [5]Causality & Importance in DB18C6 Extraction
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Measures the systematic error of the method. In extraction, it reflects the recovery of the DB18C6-cation complex and is affected by extraction efficiency, phase transfer kinetics, and potential matrix effects.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Assessed at three levels: Repeatability (same lab, analyst, day), Intermediate Precision (different days, analysts, equipment), and Reproducibility (different labs). It quantifies random error and indicates the method's consistency.
Specificity/ Ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradants, matrix).This is the core strength of DB18C6. Validation must prove that other ions (e.g., Na⁺, Ca²⁺, Mg²⁺) or matrix components do not interfere with the quantification of the target cation (e.g., K⁺, Sr²⁺).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the lower boundary of the method's useful range. It is critical for trace analysis, such as monitoring environmental contaminants or low-level radionuclides.[4]
Linearity Ability (within a given range) to obtain test results which are directly proportional to the concentration of analyte in the sample.Demonstrates that the extraction and detection response is proportional to the analyte concentration, which is fundamental for accurate quantification across a range of sample concentrations.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.Establishes the concentration window where the method is considered reliable. For assay methods, this is typically 80-120% of the target concentration.[16]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Tests the method's resilience to minor changes (e.g., pH, solvent composition, extraction time). A robust method is crucial for successful transfer between laboratories.

Comparative Performance Data: LLE vs. SPE

The following table summarizes typical performance characteristics observed when comparing LLE and SPE protocols. The data are illustrative and represent a synthesis of findings from various comparative studies.[12][17] Actual results will depend on the specific analyte, matrix, and optimized conditions.

Performance Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Commentary
Accuracy (Recovery) 80-95%>95%SPE generally provides higher and more consistent recoveries due to the controlled, multi-stage process that minimizes analyte loss.[12]
Precision (RSD%) < 5%< 2%The standardized format and potential for automation in SPE lead to lower variability and better precision compared to the more manual LLE.[12][17]
Specificity Good to ExcellentExcellentBoth methods leverage the selectivity of DB18C6. However, the wash steps in SPE are highly effective at removing potential interferences, resulting in cleaner final extracts.
Solvent Consumption HighLowSPE protocols use significantly less organic solvent per sample, making it a greener and more cost-effective choice.[9]
Sample Throughput LowHighSPE is easily parallelized using vacuum manifolds or automated systems, allowing for the processing of many samples simultaneously.[9]
Susceptibility to Matrix Effects Moderate to HighLow to ModerateEmulsions can form in LLE, complicating phase separation. The cleaner extracts from SPE typically result in reduced matrix effects during analysis.[13]

Detailed Experimental Protocols

The following protocols are provided as templates. Trustworthiness: A self-validating system requires that each protocol is first validated within a single laboratory to establish its performance characteristics before proceeding to an inter-laboratory trial.

Protocol A: LLE for Strontium-90 (⁹⁰Sr) Extraction from Water

This protocol is adapted from principles used in radiochemical analysis.[4]

  • Sample Preparation:

    • To a 100 mL water sample, add 1 mL of concentrated nitric acid.

    • Add a known quantity of stable strontium carrier (e.g., 10 mg Sr²⁺) for yield determination.

  • Extraction:

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 20 mL of an organic extraction solution (e.g., 0.1 M DB18C6 in chloroform).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation:

    • Allow the phases to separate for 10 minutes. If an emulsion forms, centrifuge the mixture.

    • Drain the lower organic phase into a clean beaker.

  • Back-Extraction (Stripping):

    • Add the collected organic phase to a new separatory funnel containing 20 mL of deionized water.

    • Shake for 2 minutes to strip the Sr²⁺ from the organic phase back into a clean aqueous phase.

    • Collect the aqueous phase for subsequent analysis (e.g., liquid scintillation counting).

  • Yield Determination:

    • Analyze the stable strontium carrier concentration in the final aqueous solution (e.g., by ICP-AES) to calculate the chemical recovery of the procedure.

Protocol B: SPE for Potassium (K⁺) Extraction from a Buffered Solution

This protocol is a general representation for selective cation extraction using a DB18C6-functionalized resin.[15]

  • Cartridge Conditioning:

    • Use a commercially available SPE cartridge containing DB18C6-functionalized resin (e.g., 500 mg sorbent mass).

    • Pass 5 mL of methanol through the cartridge to wet the sorbent.

    • Pass 5 mL of deionized water to rinse the methanol.

    • Pass 5 mL of the sample buffer (without analyte) to equilibrate the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load 10 mL of the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of the sample buffer to remove any non-specifically bound matrix components.

    • Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove further interferences while retaining the K⁺-DB18C6 complex.

  • Elution:

    • Elute the captured K⁺ by passing 5 mL of 1 M nitric acid through the cartridge. The low pH disrupts the crown ether-cation interaction.

    • Collect the eluate in a clean collection tube for analysis (e.g., by ICP-MS or ion chromatography).

Conclusion and Recommendations

Both LLE and SPE are viable techniques for extractions utilizing the high selectivity of dibenzo-18-crown-6. The choice between them depends on the specific application requirements.

  • Liquid-Liquid Extraction (LLE) remains a useful technique for exploratory work or when processing a small number of samples, due to its simple setup. However, its higher solvent consumption, lower throughput, and increased potential for matrix effects make it less suitable for routine, high-volume analysis.

  • Solid-Phase Extraction (SPE) is demonstrably superior in terms of efficiency, precision, sample throughput, and reduced environmental impact.[9][12] For any method intended for standardization and routine use across multiple laboratories, SPE is the recommended approach. Its amenability to automation and the generation of cleaner extracts provide a more robust and reproducible platform, which is the ultimate goal of an inter-laboratory validation.

Successful validation of either protocol requires a meticulous, systematic approach as outlined by regulatory guidelines. By understanding the chemistry of DB18C6 and adhering to these validation principles, laboratories can develop and implement highly reliable and transferable extraction methods.

References

  • Choi, H., Min, S., Kim, H., & Lee, J. (2012). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of Solution Chemistry.
  • Yilmaz, E., Soylak, M., & Elci, L. (2023). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. Uludağ University Journal of The Faculty of Engineering.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lee, H., et al. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Chemistry. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Nasson, D. G., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]

  • Lee, H., et al. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. ResearchGate. [Link]

  • Talanova, G. G., et al. (2010). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules. [Link]

  • Wikipedia. (n.d.). Dibenzo-18-crown-6. [Link]

  • Zehringer, M., et al. (2017). A Rapid Extraction Procedure for the Determination of Strontium-90 in Water Samples. Journal of Chemistry and Chemical Engineering. [Link]

  • American Chemical Society. (n.d.). Validation of Analytical Methods. ACS Publications. [Link]

  • Wang, P., et al. (1998). Comparison of Solvent Extraction and Solid-Phase Extraction for the Determination of Polychlorinated Biphenyls in Transformer Oil. Journal of the Chinese Chemical Society. [Link]

  • German Federal Office for Radiation Protection. (n.d.). Procedure for determining the specific activity of strontium-90 in food by proportional counting (Dicyclohexyl-18-crown-6 method). [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Talanova, G. G., et al. (2010). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. MDPI. [Link]

  • Eurofins. (2023). Analytical Method Development and Validation for Compliant Testing Webinar. YouTube. [Link]

  • Ghiassee, M., et al. (2021). Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field. RSC Advances. [Link]

  • Suomela, J., Wallberg, L., & Melin, J. (n.d.). Methods for determination of strontium-90 in food and environmental samples by Cerenkov counting. [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry. [Link]

  • K-Jhil. (2024). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Wang, Q., et al. (2022). Fast analysis method of strontium-90 after separation using crown ether resin. MedNexus. [Link]

  • Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. [Link]

  • Gaillard, L. (2018). Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone. The Aquila Digital Community. [Link]

  • Takeda, Y. (1979). Solvent extraction separation of strontium as 18-crown-6 complex with picrate ion. Analytical Chemistry. [Link]

  • Young, M. S. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Mire-Sluis, A. (2002). Method Validation Guidelines. BioPharm International. [Link]

Sources

A Structural Showdown: Unveiling the Nuances of Dibenzo-18-Crown-6 and its Derivatives in Cation Complexation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of supramolecular chemistry, the ability to selectively recognize and bind specific ions is paramount. Dibenzo-18-crown-6 (DB18C6), a foundational macrocycle, has long been a subject of intense study for its capacity to form stable complexes with various cations, particularly alkali metals. However, the true power of this molecular scaffold lies in its derivatization, where strategic modifications to its structure can fine-tune its binding affinity, selectivity, and physicochemical properties. This guide provides an in-depth structural comparison between dibenzo-18-crown-6 and its derivatives, offering field-proven insights and experimental data to inform the design of novel ionophores, sensors, and drug delivery systems.

The Architectural Foundation: Dibenzo-18-Crown-6

First synthesized by Charles Pedersen, dibenzo-18-crown-6 is a macrocyclic polyether featuring a central 18-membered ring containing six oxygen atoms, fused to two benzene rings.[1] This rigid structure distinguishes it from its more flexible counterpart, 18-crown-6. The presence of the electron-withdrawing benzo groups reduces the basicity of the ether oxygen atoms, leading to generally weaker cation binding compared to 18-crown-6.[2] However, this rigidity also pre-organizes the ligand for complexation, a crucial factor in host-guest chemistry.

The conformation of uncomplexed DB18C6 is non-planar, often adopting a "butterfly" shape. This non-planarity is a key structural feature that allows the molecule to exist as optically active enantiomers.[3] Upon complexation with a cation, the macrocycle undergoes a significant conformational change to wrap around the guest ion, with the six oxygen atoms pointing inwards to coordinate with the metal center.

The Impact of Substitution: A Tale of Two Effects

The true versatility of the dibenzo-18-crown-6 scaffold is realized through the introduction of substituents on the aromatic rings. These modifications can dramatically alter the electronic properties and steric environment of the crown ether, thereby influencing its binding characteristics. We will explore two primary classes of derivatives: those with electron-withdrawing groups and those with electron-donating groups.

Electron-Withdrawing Groups: The Case of Nitro Derivatives

The introduction of electron-withdrawing groups, such as nitro groups (-NO₂), further attenuates the electron density on the ether oxygen atoms. This electronic effect generally leads to a decrease in the stability of the resulting cation complexes.

A prime example is tetranitro-dibenzo[4]crown-6. X-ray crystallographic studies of its complexes with alkali metal ions reveal detailed structural insights into the effects of both the nitro groups and the size of the guest cation.[5]

Structural Insights from X-ray Crystallography of Tetranitro-dibenzo[4]crown-6 Complexes:

CationAverage M⁺-O Distance (Å)Dihedral Angle between Phenyl Rings (°)Deviation of M⁺ from O₆ Mean Plane (Å)
Na⁺2.691230.10
K⁺2.811240.49
Rb⁺3.021391.22
Cs⁺3.241301.67

Table 1: Structural parameters of tetranitro-dibenzo[4]crown-6 complexes with various alkali metal cations. Data sourced from a 2022 study on the complexes.[5]

As the ionic radius of the cation increases from Na⁺ to Cs⁺, the average metal-oxygen bond distance lengthens, and the cation progressively moves out of the mean plane of the six oxygen atoms.[5] This demonstrates the size-selectivity of the crown ether cavity, with the smaller Na⁺ and K⁺ ions fitting more snugly within the macrocycle. The dihedral angle between the two phenyl rings also adjusts to accommodate the different cation sizes, highlighting the conformational flexibility of the dibenzo-crown framework even with its inherent rigidity.

Electron-Donating Groups: The Amino and "Molecular Clip" Derivatives

Conversely, the introduction of electron-donating groups, such as amino groups (-NH₂), increases the electron density on the ether oxygens, thereby enhancing their ability to coordinate with cations. This generally leads to more stable complexes compared to the parent DB18C6.

A fascinating extension of this concept is the creation of "molecular clips" where diamino-dibenzo-18-crown-6 serves as a central scaffold for attaching larger molecular entities, such as calixarenes. These elaborate structures exhibit complex binding behaviors, sometimes forming binuclear complexes.[2]

Binding Affinity of a Diamido-dibenzo-18-crown-6 Derivative:

The stability constants (log K) for the complexation of a diamido-dibenzo-18-crown-6 derivative with various metal cations in methanol provide a quantitative measure of its binding strength and selectivity.

Cationlog K
Na⁺> 5 (forms 1:2 complex)
K⁺4.35
Cs⁺4.04
Mg²⁺> 5 (forms 1:2 complex)
Ca²⁺4.54
Sr²⁺4.65
Ba²⁺4.51

Table 2: Stability constants (log K) for the complexation of a diamido-dibenzo-18-crown-6 derivative with various cations in methanol. Data sourced from a 2023 study on molecular clips.[2]

These data reveal a high affinity for several cations, with the formation of 1:2 (ligand:metal) complexes with Na⁺ and Mg²⁺, indicating a more complex binding stoichiometry.[2] The enhanced stability constants compared to what is generally observed for unsubstituted DB18C6 highlight the significant impact of the electron-donating amide groups.

Visualizing the Structural Logic

To better understand the relationship between the structure of dibenzo-18-crown-6 and its derivatives and their function, we can use diagrams to represent the key concepts.

cluster_0 Structural Modification cluster_1 Impact on Properties DB18C6 Dibenzo-18-crown-6 (Parent Scaffold) EDG Electron-Donating Groups (e.g., -NH2, -Alkyl) DB18C6->EDG Substitution EWG Electron-Withdrawing Groups (e.g., -NO2, -Halogen) DB18C6->EWG Substitution BindingAffinity Cation Binding Affinity EDG->BindingAffinity Increases Selectivity Cation Selectivity EDG->Selectivity Alters Conformation Macrocycle Conformation EDG->Conformation Modifies EWG->BindingAffinity Decreases EWG->Selectivity Alters EWG->Conformation Modifies

Caption: Logical flow of structural modification to functional impact.

Experimental Protocols for Characterizing Host-Guest Interactions

The quantitative comparison of crown ethers relies on robust experimental techniques to determine binding constants and elucidate structural details. Here, we outline the methodologies for three key techniques.

NMR Titration for Determining Binding Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation can be used to determine the binding constant (Kₐ).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the crown ether (host) at a known concentration in a suitable deuterated solvent. Prepare a series of stock solutions of the guest cation (as a salt) at various concentrations in the same solvent.

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution alone.

  • Titration: Add incremental amounts of the guest solution to the host solution in the NMR tube. After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum. It is crucial to keep the host concentration constant, which can be achieved by preparing separate samples with a fixed host concentration and varying guest concentrations.[4]

  • Data Analysis: Monitor the chemical shift changes (Δδ) of specific protons on the crown ether that are sensitive to the binding event. Plot Δδ as a function of the guest concentration.

  • Binding Constant Calculation: Fit the titration data to a suitable binding isotherm (e.g., 1:1 binding model) using non-linear regression analysis to extract the association constant (Kₐ).

A Prepare Host & Guest Stock Solutions B Record NMR of Host Alone A->B C Incremental Addition of Guest to Host B->C D Record NMR Spectrum after Each Addition C->D E Monitor Chemical Shift Changes (Δδ) D->E F Plot Δδ vs. [Guest] E->F G Non-linear Fit to Binding Isotherm F->G H Determine Kₐ G->H

Caption: Workflow for NMR titration to determine binding constants.

UV-Vis Spectrophotometric Titration

For crown ether derivatives containing a chromophore, UV-Vis spectroscopy provides a sensitive method for determining binding constants.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the chromophoric crown ether in a suitable solvent. Prepare a stock solution of the guest cation salt.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the crown ether solution.

  • Titration: Add small aliquots of the guest solution to the crown ether solution in a cuvette. Record the UV-Vis spectrum after each addition.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength where the largest spectral change occurs.

  • Binding Constant Calculation: Plot the change in absorbance against the guest concentration and fit the data to a binding isotherm to calculate the stability constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[6]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the crown ether and the guest cation in the same buffer to minimize heats of dilution. Degas both solutions to prevent air bubbles.

  • Instrument Setup: Load the crown ether solution into the sample cell of the calorimeter and the guest solution into the titration syringe.

  • Titration: Perform a series of injections of the guest solution into the sample cell while monitoring the heat changes.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change for each injection.

  • Thermodynamic Profile: Plot the heat change per mole of injectant against the molar ratio of guest to host. Fit this binding isotherm to a suitable model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Conclusion: A Tunable Scaffold for Supramolecular Design

The structural comparison of dibenzo-18-crown-6 and its derivatives unequivocally demonstrates the power of synthetic modification in tailoring the properties of supramolecular hosts. By judiciously selecting substituents, researchers can modulate the electronic and steric characteristics of the crown ether, thereby fine-tuning its binding affinity and selectivity for specific cations. The electron-withdrawing nature of the dibenzo moiety reduces the binding strength compared to 18-crown-6, a feature that can be further amplified by the addition of groups like nitro substituents. Conversely, the introduction of electron-donating groups enhances cation binding.

The experimental data presented, from detailed X-ray crystal structures to solution-phase stability constants, provide a quantitative framework for understanding these structure-property relationships. The outlined experimental protocols offer a practical guide for researchers to characterize their own novel crown ether derivatives. As the demand for sophisticated molecular recognition systems in fields ranging from environmental remediation to advanced therapeutics continues to grow, the dibenzo-18-crown-6 scaffold and its derivatives will undoubtedly remain a cornerstone of supramolecular design.

References

  • Nishinaga, T., et al. (2022). Tetranitro- and Tetraamino- dibenzo[4]crown-6-ether Derivatives: Complexes for Alkali Metal Ions, Redox Potentials, Crystal Structures, Molecular Sorption, and Proton Conducting Behaviors. CrystEngComm. Available at: [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. Available at: [Link]

  • Heo, G. S., et al. (2011). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Research Notes, 4, 139. Available at: [Link]

  • Mustafina, A., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[2]arenes. Chemistry Proceedings. Available at: [Link]

  • Al-Jallal, N. A., & El-Azhary, A. A. (2017). Conformational Study of the Structure of dibenzo-18-crown-6. Comparison with 18-crown-6. Journal of Molecular Graphics and Modelling, 75, 236-244. Available at: [Link]

  • Wikipedia. (n.d.). Dibenzo-18-crown-6. Retrieved from [Link]

  • Gromov, S. P., et al. (2021). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 26(24), 7586. Available at: [Link]

  • Kim, H. J., et al. (2011). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. ResearchGate. Available at: [Link]

  • Avestia Publishing. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Journal of Medical and Biological Engineering. Available at: [Link]

  • Koenig, B. (n.d.). Determination of Binding Constants by NMR Titration. KGROUP. Available at: [Link]

  • Li, Z.-C., et al. (2008). Supramolecular Chemistry Syntheses of dibenzo-18-crown-6 lariat isomers and their complexation with lanthanoid nitrates. Supramolecular Chemistry, 20(8), 721-727. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supramolecular chemistry. Retrieved from [Link]

  • Hirose, K. (2006). A Practical Guide for the Determination of Binding Constants. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Series of spectra for UV/Vis- and fluorescence titrations of acridono-crown ether 4 with nitric acid solutions. Retrieved from [Link]

  • Garcia-Pino, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. Available at: [Link]

  • CCPN. (n.d.). Titrations. Retrieved from [Link]

  • Leevy, W. M., et al. (2006). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Journal of the American Chemical Society, 128(49), 15736-15743. Available at: [Link]

  • MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6. Available at: [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • BBAU. (n.d.). Supramolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Practical Guide to Determination of Binding Constants. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • PeerJ. (2022). Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4'-Dibenzo-18-Crown-6

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and scientists, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemicals we use. 2,4'-Dibenzo-18-crown-6 is a valuable tool in many applications, but its unique properties necessitate a rigorous and informed approach to its disposal. This guide is designed to provide clear, actionable procedures rooted in scientific principles and regulatory compliance, ensuring the safety of our personnel and the protection of our environment.

Hazard Profile and Risk Mitigation

Understanding the "why" behind a disposal protocol begins with a thorough understanding of the compound's inherent risks. 2,4'-Dibenzo-18-crown-6 is a stable solid, but it is not benign. The primary hazards, as identified in safety data sheets (SDS), are:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[2]

  • Peroxide Formation: Like other cyclic polyethers, crown ethers may be subject to the formation of potentially explosive peroxides upon prolonged storage in contact with air and light.[4] This is a critical consideration for disposing of old or expired stock.

The core principle of our disposal plan is to prevent exposure through ingestion, inhalation, or skin/eye contact and to manage the chemical waste in a way that neutralizes these hazards in accordance with environmental regulations.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is your first and most critical line of defense. The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[2][5]
Hand Protection Nitrile rubber gloves.Provides a sufficient barrier for incidental contact. Always inspect gloves before use and use proper removal technique to avoid skin contamination.[2][5]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when handling the powder outside of a ventilated enclosure (e.g., fume hood, glove box) or during spill cleanup where dust generation is likely.[2]

Expert Insight: Always handle solid 2,4'-Dibenzo-18-crown-6 within a fume hood or other ventilated enclosure to minimize the risk of dust inhalation.[5] Engineering controls, like proper ventilation, are the primary means of exposure reduction.[6]

Waste Characterization and Management

Before disposal, the waste must be correctly identified and classified. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[7]

  • Is it a Hazardous Waste? Yes. Due to its toxic characteristics, any waste containing 2,4'-Dibenzo-18-crown-6 should be managed as hazardous waste.[2]

  • Waste Segregation: Solid waste (pure chemical, contaminated wipes, gels) should be collected separately from liquid waste (solutions containing the crown ether). Halogenated and non-halogenated solvent waste streams must also be kept separate.[8]

  • Containerization: Use only designated, chemically compatible, and properly sealed hazardous waste containers.[5][9] Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,4'-Dibenzo-18-crown-6".

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating and handling different waste streams containing 2,4'-Dibenzo-18-crown-6.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps & Glassware start Waste Generation (2,4'-Dibenzo-18-crown-6) pure Unused/Expired Pure Chemical start->pure Solid contaminated_solids Contaminated Solids (Gloves, Wipes, Weigh Boats) start->contaminated_solids Solid non_halogenated Non-Halogenated Organic Solvent Waste start->non_halogenated Liquid halogenated Halogenated Organic Solvent Waste start->halogenated Liquid sharps Contaminated Sharps (Needles, Pipettes) start->sharps Sharps glassware Contaminated Glassware start->glassware Glassware disposal_solid Collect in Container 'C' for Solid Chemical Waste pure->disposal_solid contaminated_solids->disposal_solid disposal_non_halo Collect in Container 'A' for Non-Halogenated Waste non_halogenated->disposal_non_halo disposal_halo Collect in Container 'B' for Halogenated Waste halogenated->disposal_halo disposal_sharps Sharps Container sharps->disposal_sharps decon Decontaminate or Dispose as Solid Waste glassware->decon

Caption: Waste segregation decision tree for 2,4'-Dibenzo-18-crown-6.

Step-by-Step Disposal Protocols

A. Unused or Expired Pure Chemical

  • Do NOT attempt to dispose of down the drain or in regular trash. This is a violation of regulations and poses an environmental risk.[1][5]

  • Package Securely: Ensure the original container is tightly sealed. If the original container is compromised, overpack it into a larger, secure container.

  • Label Correctly: Affix a hazardous waste label to the container, clearly identifying the contents.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company. The preferred method of destruction is high-temperature incineration in a licensed facility.[4]

B. Contaminated Labware and Debris (Gloves, Wipes, etc.)

  • Collect: Place all contaminated solid debris into a designated, lined container for solid hazardous waste.[5]

  • Segregate: Do not mix this waste with non-hazardous lab trash.

  • Seal and Label: Once the container is full, seal it and label it as hazardous waste, listing "2,4'-Dibenzo-18-crown-6 contaminated debris".

  • Disposal: Arrange for EHS pickup. This waste will typically be incinerated.[4]

C. Contaminated Solvents and Solutions

  • Segregate Waste Streams: As per the workflow diagram, collect halogenated and non-halogenated solvent waste in separate, designated containers.[8]

  • Label Accurately: Label the waste container with the full names of all chemical constituents, including "2,4'-Dibenzo-18-crown-6", and their approximate concentrations.

  • Store Safely: Keep waste containers closed when not in use and store them in a secondary containment tray in a well-ventilated area.[9]

  • Disposal: Arrange for EHS pickup for subsequent incineration or fuel blending.

Spill and Decontamination Procedures

Immediate Actions for a Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For significant dust, a respirator is required.[2]

  • Containment & Cleanup:

    • Avoid generating dust.[5]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Mechanically sweep or scoop the material into a designated hazardous waste container.[1][5] Do not use a standard vacuum cleaner as this will disperse fine particles.

    • Place all cleanup materials into the hazardous waste container.[5]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), followed by soap and water. The cleaning cloth must also be disposed of as hazardous waste.

Decontaminating Glassware:

  • Initial Rinse: Rinse the glassware with a small amount of a solvent in which the crown ether is soluble (e.g., dichloromethane, acetone). This rinseate MUST be collected as hazardous waste.[10]

  • Wash: Proceed with a standard wash using laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

By adhering to these structured protocols, we fulfill our professional obligation to handle and dispose of 2,4'-Dibenzo-18-crown-6 not just effectively, but with the highest commitment to safety and environmental stewardship.

References

  • Chemos GmbH & Co.KG.
  • Santa Cruz Biotechnology.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific.
  • Organic Syntheses. 18-crown-6 Procedure.
  • TCI Chemicals. SAFETY DATA SHEET: 4'-Bromobenzo-18-crown 6-Ether.
  • Fisher Scientific.
  • Merck. Crown ether/Dibenzo-18-crown-6 for synthesis.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.
  • U.S. Environmental Protection Agency (EPA).
  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.
  • C&EN Uncovered.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dibenzo-18-crown-6

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in research and drug development. Among these, crown ethers like 2,4-Dibenzo-18-crown-6, a key component in phase-transfer catalysis, present unique handling challenges.[1] This guide provides an in-depth, experience-driven framework for the safe handling of 2,4-Dibenzo-18-crown-6, focusing on the rationale and implementation of appropriate personal protective equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

The "Why": Understanding the Hazards of 2,4-Dibenzo-18-crown-6

The necessity for stringent PPE protocols stems directly from the toxicological profile of 2,4-Dibenzo-18-crown-6 and related compounds. While specific data for this exact isomer can be limited, the hazards associated with the broader class of crown ethers and dibenzo-18-crown-6 itself are well-documented.

  • Dermal and Ocular Hazards: 2,4-Dibenzo-18-crown-6 is a known skin and eye irritant.[1][2] Direct contact can lead to significant irritation, and in the case of eye contact, serious damage may occur.[1][2][3] The lipophilic nature of the dibenzo groups facilitates absorption through the skin. Related compounds like dicyclohexyl-18-crown-6 have been shown to be readily absorbed through the skin and can be fatal at low doses in animal studies.[4]

  • Respiratory Tract Irritation: As a solid, 2,4-Dibenzo-18-crown-6 can form dust during handling. Inhalation of these airborne particles may cause respiratory irritation.[1][2]

  • Systemic Toxicity: Crown ethers have demonstrated the potential for systemic effects. Animal studies on related compounds have indicated risks of convulsions and liver damage.[1][5] The ability of crown ethers to complex with metal cations is fundamental to their function but also raises toxicological concerns, as they can disrupt natural ion balances within the body.

Given these risks, a multi-layered PPE approach is not just recommended; it is essential for mitigating exposure and ensuring a safe laboratory environment.

Core PPE Recommendations for 2,4-Dibenzo-18-crown-6

The following table summarizes the essential PPE for handling 2,4-Dibenzo-18-crown-6. It is crucial to remember that this guidance is a baseline; a site-specific risk assessment should always be conducted to address the unique conditions of your experiment.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[6]Protects against accidental splashes and airborne dust, preventing serious eye irritation.[1][2][3]
Hand Protection Nitrile or Butyl rubber gloves.EN 374.[6]Provides a barrier against skin contact and absorption.[4] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[6][7]
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of spillage, impervious clothing is recommended.[6]N/AMinimizes the risk of skin contact and contamination of personal clothing.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For operations generating dust, a NIOSH-approved N95 or P1/P2 particulate respirator is advised.[6][7]NIOSH (US) or EN 143 (EU).[6]Prevents the inhalation of airborne particles that can cause respiratory irritation.[1][2]
Visualizing Your PPE Workflow: A Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 2,4-Dibenzo-18-crown-6.

PPE_Workflow PPE Selection Workflow for 2,4-Dibenzo-18-crown-6 cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Contingency Start Handling 2,4-Dibenzo-18-crown-6 Task Assess Task: - Weighing Solid - Dissolving - Reaction Setup - Purification Start->Task Ventilation Is a certified chemical fume hood available and in use? Task->Ventilation BasePPE Standard PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat Ventilation->BasePPE Yes Stop STOP! Re-evaluate procedure or consult safety officer. Ventilation->Stop No DustRisk Is there a risk of dust generation? BasePPE->DustRisk Respirator Add Particulate Respirator (e.g., N95) DustRisk->Respirator Yes Proceed Proceed with Caution DustRisk->Proceed No Respirator->Proceed

Caption: A flowchart for determining the necessary PPE when handling 2,4-Dibenzo-18-crown-6.

Step-by-Step Protocol for PPE Donning, Doffing, and Disposal

Adherence to a strict protocol for putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

1. Pre-Handling Preparations:

  • Review the SDS: Before any new procedure, thoroughly read the Safety Data Sheet for 2,4-Dibenzo-18-crown-6.[6]

  • Inspect Your PPE: Check all PPE for signs of damage, such as cracks in goggles or tears in gloves.[6]

  • Prepare Your Workspace: Ensure that all handling of solid 2,4-Dibenzo-18-crown-6 is performed in a certified chemical fume hood to minimize inhalation exposure.[2][7] Have a designated waste container for contaminated PPE.

2. Donning PPE (Putting On):

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check according to the manufacturer's instructions.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

3. Doffing PPE (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Peel one glove off, turning it inside out, and hold it in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Lab Coat/Apron: Remove your lab coat by rolling it away from your body to contain any surface contamination.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7]

4. Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves and respirators, that has come into contact with 2,4-Dibenzo-18-crown-6 should be considered hazardous waste.

  • Disposal Containers: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[2][7]

  • Local Regulations: Dispose of all chemical and contaminated waste in accordance with local, state, and federal regulations.[2][5]

By integrating these detailed protocols and understanding the rationale behind them, you, the researcher, become the most crucial component of the laboratory's safety system. This proactive approach to safety not only protects you and your colleagues but also fosters a culture of excellence and responsibility in the pursuit of scientific advancement.

References

  • Chemos GmbH & Co.KG.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific.
  • PubChem. Dibenzo-18-crown-6 | C20H24O6 | CID 26541. Available from: [Link].

  • Santa Cruz Biotechnology.
  • Fisher Scientific.
  • Organic Syntheses. dicyclohexyl-18-crown-6 polyether. Available from: [Link].

  • Benchchem. Personal protective equipment for handling Dibenzo-18-crown-6.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.